Technical Documentation Center

3-Bromo-4,5-dimethylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide
  • CAS: 1333968-34-5

Core Science & Biosynthesis

Foundational

Molecular Profiling and Synthetic Utility of Brominated Dimethyl Sulfonamide Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the precise tuning of a molecule's physicochemical properties is the difference between a failed hit and a viable clinical candidate. Brominated dimethyl sulfonamide deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise tuning of a molecule's physicochemical properties is the difference between a failed hit and a viable clinical candidate. Brominated dimethyl sulfonamide derivatives—such as 4-bromo-N,N-dimethylbenzenesulfonamide—represent a highly privileged class of building blocks. By combining the metabolic stability and lipophilicity of a tertiary sulfonamide with the synthetic versatility of an aryl bromide, these compounds serve as critical intermediates for late-stage functionalization and as potent pharmacophores in central nervous system (CNS) and oncology drug development.

This technical guide deconstructs the structural rationale, biological applications, and validated synthetic workflows for utilizing brominated dimethyl sulfonamides in advanced drug discovery.

Structural Dynamics and Physicochemical Profiling

The primary sulfonamide motif (-SO₂NH₂) is a well-established zinc-binding group and hydrogen-bond donor. However, primary sulfonamides often suffer from poor membrane permeability and are highly susceptible to phase II metabolic clearance (e.g., N-glucuronidation).

The Dimethylation Advantage: N,N-dimethylation of the sulfonamide nitrogen eliminates the hydrogen-bond donor capacity. This simple modification significantly increases the partition coefficient (logP), lowers the topological polar surface area (tPSA), and enhances blood-brain barrier (BBB) penetration. Furthermore, it completely blocks N-conjugation metabolic pathways.

The Bromine Handle: The incorporation of a bromine atom on the aryl ring serves a dual purpose. Biologically, the highly polarizable bromine atom can participate in halogen bonding (via its electropositive σ-hole) with backbone carbonyls in a target protein's active site. Synthetically, the C-Br bond is an optimal site for oxidative addition by palladium(0) catalysts, allowing for rapid structural diversification[1].

Table 1: Physicochemical Properties of Key Brominated Dimethyl Sulfonamides

To facilitate structural selection, the quantitative data for key isomers and complex derivatives are summarized below[1][2].

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Melting Point (°C)Key Application / Role
4-Bromo-N,N-dimethylbenzenesulfonamide 707-60-8C₈H₁₀BrNO₂S264.1492–94Cross-coupling intermediate; JAK inhibitor synthesis
3-Bromo-N,N-dimethylbenzenesulfonamide 153435-80-4C₈H₁₀BrNO₂S264.14N/AMeta-substituted spatial exploration
2-Bromo-N,N-dimethylbenzenesulfonamide 1838651-58-3C₈H₁₀BrNO₂S264.14N/AOrtho-substituted steric blocking
2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide 195447-72-4C₁₁H₁₁BrN₂O₃S331.18468.8 (BP)Endothelin receptor antagonist pharmacophore

Mechanistic Role in Biological Target Modulation

The steric bulk and electronic profile of the dimethylsulfamoyl group dictate binding kinetics. Understanding the causality behind these interactions is critical for rational drug design.

Case Study 1: NKCC1 Inhibitors in Down Syndrome

In the optimization of Na⁺/K⁺/2Cl⁻ cotransporter 1 (NKCC1) inhibitors to treat core symptoms of Down Syndrome, the nature of the sulfonamide substituent drastically alters inhibitory potency. Research demonstrated that combining an n-octyl chain with an N,N-dimethylsulfonamide motif resulted in a massive boost in the inhibitory effect, achieving an activity profile (71.7 ± 7% inhibition at 100 μM) comparable to the benchmark loop diuretic bumetanide[3]. Causality: The dimethylation prevents unfavorable desolvation penalties when the drug partitions into the highly lipophilic transmembrane domain of NKCC1, while the lack of an NH proton prevents off-target hydrogen bonding that could trap the molecule in inactive conformations.

Mechanism of action for NKCC1 inhibitors in Down Syndrome models.

Case Study 2: CHI3L1 Inhibitors in Glioblastoma

Conversely, the steric bulk of the N,N-dimethylsulfonamide group can be a limiting factor in highly restricted binding pockets. In the structural optimization of Chitinase-3-like protein 1 (CHI3L1) inhibitors for 3D glioblastoma models, the N,N-dimethylsulfonamide analogue displayed significantly reduced binding affinity (Kd = 122 µM) compared to its smaller methylsulfonyl counterpart (Kd = 13.22 µM)[4]. Causality: The CHI3L1 binding site imposes strict steric constraints. The rotation of the two methyl groups on the sulfonamide nitrogen creates a spherical steric clash with the protein backbone, disfavoring the binding event.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls (IPCs) are embedded to verify success at each stage.

Two-step synthetic workflow for generating functionalized sulfonamide leads.

Protocol A: Synthesis of 4-Bromo-N,N-dimethylbenzenesulfonamide

This protocol utilizes a nucleophilic acyl substitution mechanism. The use of a tertiary amine base is critical to scavenge the generated HCl, preventing the degradation of the sulfonyl chloride[5].

Reagents:

  • 4-Bromobenzenesulfonyl chloride (1.0 eq, limiting reagent)

  • Dimethylamine hydrochloride (1.5 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Flame-dry a round-bottom flask under nitrogen. Dissolve 4-bromobenzenesulfonyl chloride in anhydrous THF (0.2 M concentration) and cool to 0 °C using an ice bath. Causality: Cooling suppresses the competitive hydrolysis of the sulfonyl chloride by any trace ambient moisture.

  • Amine Addition: Add dimethylamine hydrochloride in one portion.

  • Base Addition: Add TEA dropwise over 15 minutes. Causality: Slow addition controls the exothermic neutralization of the hydrochloride salt and the subsequent sulfonylation reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the high-Rf sulfonyl chloride spot and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove excess TEA and dimethylamine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

The bromine handle allows for the installation of complex aryl or heteroaryl groups. This protocol uses a robust Pd(II) precatalyst that reduces to the active Pd(0) species in situ[5].

Reagents:

  • 4-Bromo-N,N-dimethylbenzenesulfonamide (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the bromo-sulfonamide, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen is strictly excluded because it rapidly oxidizes the electron-rich Pd(0) active catalyst, leading to catalytic death (palladium black precipitation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of argon.

  • Heating: Seal the flask and heat to 90 °C for 12 hours. Causality: The elevated temperature provides the activation energy required for the transmetalation step, which is often rate-limiting in sterically hindered cross-couplings.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. Look for the mass shift corresponding to the loss of bromine (-79 Da) and the addition of the aryl group.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium particulates, concentrate, and purify via flash column chromatography.

References

1.[1] Title: 4-Bromo-N,N-dimethylbenzenesulfonamide Source: CAS Common Chemistry URL: [Link]

2.[2] Title: 2-broMo-N-(4,5-diMethylisoxazol-3-yl)benzenesulfonaMide Source: LookChem URL: [Link]

3.[3] Title: Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome Source: National Institutes of Health (PMC) URL: [Link]

4.[4] Title: Structural Optimization of CHI3L1 Inhibitors with Improved Pharmacokinetics and Functional Activity in 3D Glioblastoma Models Source: bioRxiv URL: [Link]

5.[5] Title: Supplementary Information (SI) for RSC Advances Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Exploratory

3-Bromo-4,5-dimethylbenzene-1-sulfonamide molecular weight and formula

Technical Monograph: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide Fundamental Chemical Constitution In the context of medicinal chemistry and fragment-based drug discovery (FBDD), 3-Bromo-4,5-dimethylbenzene-1-sulfonamide r...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Fundamental Chemical Constitution

In the context of medicinal chemistry and fragment-based drug discovery (FBDD), 3-Bromo-4,5-dimethylbenzene-1-sulfonamide represents a high-value "privileged scaffold."[1][2] It combines a polar sulfonamide pharmacophore—capable of critical hydrogen bonding interactions (e.g., with Zinc cofactors in carbonic anhydrases or aspartate residues in kinases)—with a lipophilic, sterically defined aromatic core.[1][2]

The presence of the bromine atom at the meta position relative to the sulfonamide provides an orthogonal synthetic handle, enabling rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the sulfonamide binding motif.[2]

Stoichiometric & Physicochemical Profile[1][2][3]

The following data represents the theoretical and calculated baseline for the specific isomer 3-Bromo-4,5-dimethylbenzene-1-sulfonamide .

PropertyValueTechnical Context
IUPAC Name 3-Bromo-4,5-dimethylbenzenesulfonamideSystematic naming for registry.[1][2]
Molecular Formula

Confirmed stoichiometry.[1]
Average Molecular Weight 264.14 g/mol Used for gravimetric preparation.[1]
Monoisotopic Mass 262.9615 Da (

)
Critical for Mass Spectrometry (HRMS).
Exact Mass Pair 262.96 (

) / 264.96 (

)
Distinct 1:1 doublet signature.[1]
Heavy Atom Count 13Ligand Efficiency (LE) calculation.
CAS Registry Number 1333968-34-5Identifier for specific isomer [1].[1][2][3]
Predicted LogP ~2.1 - 2.4Lipophilicity suitable for CNS penetration.[2]

Structural Dynamics & Analytical Validation

For researchers synthesizing or procuring this compound, distinguishing it from its isomers (e.g., 2-bromo or 4-bromo analogs) is paramount.[1][2] The 4,5-dimethyl substitution pattern creates a specific steric and electronic environment.[1][2]

NMR Structural Diagnosis

The proton NMR (


 NMR) spectrum provides the definitive fingerprint for this isomer.[1]
  • Aromatic Region: You will observe two distinct singlets (or meta-coupled doublets with

    
     Hz).[1]
    
    • H2 (Position 2): Located between the sulfonamide and bromine groups.[1] This proton is significantly deshielded (shifted downfield, likely

      
       7.8–8.1 ppm) due to the combined electron-withdrawing inductive effects (-I) of the sulfonamide and bromine.[2]
      
    • H6 (Position 6): Located adjacent to the sulfonamide and the C5-methyl.[1] Less deshielded than H2.[1]

  • Aliphatic Region: Two methyl singlets (

    
     2.3–2.4 ppm).[1] The C4-methyl and C5-methyl are chemically non-equivalent due to the asymmetric bromine substitution at C3.[1][2]
    
Mass Spectrometry Logic (Isotope Pattern)

The bromine atom imposes a unique validation check in LC-MS analysis. Unlike chlorine (3:1 ratio), bromine naturally exists as


 and 

in a near 1:1 ratio.[1][4][5][6]

MS_Logic Sample Analyte Sample (LC-MS Injection) Ionization ESI Source (Negative Mode preferred for Sulfonamides) Sample->Ionization Detection MS Detection (m/z Scan) Ionization->Detection Pattern_Check Isotope Pattern Analysis Detection->Pattern_Check Result_Br Valid: 1:1 Doublet (m/z 262 & 264) Pattern_Check->Result_Br Equal Intensity (M and M+2) Result_Fail Invalid: Single Peak or 3:1 Ratio Pattern_Check->Result_Fail No Split

Figure 1: Mass Spectrometry Validation Workflow. The 1:1 intensity ratio at m/z 262 and 264 is the primary confirmation of bromine incorporation [2].[2]

Synthetic Utility & Protocols

In a drug discovery campaign, this molecule is rarely the endpoint; it is a functional intermediate .[1] The following protocol outlines the "Sandmeyer-Leuckart" strategy, which offers higher regioselectivity than direct chlorosulfonation of 3-bromo-o-xylene.

Recommended Synthesis Route: From Aniline Precursor

Objective: Convert 3-bromo-4,5-dimethylaniline to the sulfonamide.

  • Diazotization:

    • Dissolve 3-bromo-4,5-dimethylaniline in

      
      .
      
    • Cool to 0°C. Add

      
       dropwise to generate the diazonium salt in situ.[1]
      
    • Critical Control Point: Maintain temperature <5°C to prevent diazonium decomposition to the phenol.[1]

  • Sulfonylation (Meerwein Modification):

    • Prepare a saturated solution of

      
       in glacial acetic acid with catalytic 
      
      
      
      (or
      
      
      ).[1]
    • Add the cold diazonium solution to the

      
       mixture.[1]
      
    • Observation: Evolution of

      
       gas indicates formation of the sulfonyl chloride (
      
      
      
      ).[1]
  • Amination:

    • Extract the sulfonyl chloride into DCM.[1]

    • Treat with aqueous ammonia (

      
      ) or ammonia gas in THF.[1]
      
    • Purification: Recrystallize from Ethanol/Water.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start Precursor: 3-Bromo-4,5-dimethylaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Intermediate Intermediate: Diazonium Salt Step1->Intermediate Step2 Chlorosulfonylation (SO2, CuCl2, AcOH) Intermediate->Step2 Step3 Amination (NH4OH, THF) Step2->Step3 Step2->Step3 Generates Ar-SO2Cl Product Target: 3-Bromo-4,5-dimethylbenzene- 1-sulfonamide Step3->Product

Figure 2: Regioselective synthesis pathway ensuring the correct isomerism of the sulfonamide group relative to the bromine and methyl substituents.[2]

Application in Drug Discovery[1][2]

This compound is specifically utilized as a fragment scaffold .[1]

  • Suzuki-Miyaura Coupling: The C3-Bromine is the "exit vector."[1][2] It allows the attachment of heteroaryl groups to probe hydrophobic pockets in the target protein.[1]

    • Protocol Note: Sulfonamides can poison Palladium catalysts.[1] It is often necessary to protect the sulfonamide (e.g., with a dimethoxybenzyl group) or use robust precatalysts like

      
       or XPhos Pd G2.[1]
      
  • Carbonic Anhydrase Inhibition: The primary sulfonamide moiety (

    
    ) is a classic "zinc binder."[1] The 4,5-dimethyl tail provides steric bulk that can induce selectivity for specific CA isoforms (e.g., CA IX vs CA II) by clashing with hydrophobic residues in the active site channel [3].[1][2]
    

References

  • Chemical Abstracts Service (CAS). Registry Number 1333968-34-5.[1][2] American Chemical Society.[1] (Accessed via SciFinder/ChemSpider).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Isotope patterns of Halogens, Chapter 3). Link

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • PubChem Database. Compound Summary for similar Sulfonamide derivatives. National Center for Biotechnology Information.[1] Link

Sources

Foundational

Novel aryl sulfonamide building blocks for drug discovery

Novel Aryl Sulfonamide Building Blocks for Drug Discovery Executive Summary The sulfonamide pharmacophore ( ) has evolved far beyond its historical roots in antimicrobial "sulfa drugs." In modern medicinal chemistry, ary...

Author: BenchChem Technical Support Team. Date: March 2026

Novel Aryl Sulfonamide Building Blocks for Drug Discovery

Executive Summary

The sulfonamide pharmacophore (


) has evolved far beyond its historical roots in antimicrobial "sulfa drugs." In modern medicinal chemistry, aryl sulfonamides are critical bioisosteres for carboxylic acids, key motifs in kinase inhibitors, and central hubs for covalent drug discovery via Sulfur(VI) Fluoride Exchange (SuFEx). This guide details the strategic application of novel sulfonamide building blocks—specifically pentafluorosulfanyl (

) derivatives and sulfonimidamides—and provides field-validated protocols for their synthesis using next-generation reagents like t-BuONSO and AISF .

Strategic Design: The Modern Sulfonamide Scaffold

The "Super-Trifluoromethyl" Group ( )

The pentafluorosulfanyl group is emerging as a superior bioisostere to the trifluoromethyl (


) group.[1] Structurally, 

is an octahedral hypervalent sulfur species that offers unique chemical space coverage.
  • Metabolic Stability: The

    
     and 
    
    
    
    bonds are exceptionally robust, resisting cytochrome P450 degradation more effectively than
    
    
    .
  • Lipophilicity & Electronegativity:

    
     is more lipophilic and more electron-withdrawing than 
    
    
    
    , altering the
    
    
    of neighboring functional groups to fine-tune ligand-target residence time.
  • Steric Bulk: It occupies a volume (~55.4 ų) intermediate between a tert-butyl group and a

    
     group, providing a "steric anchor" that can fill hydrophobic pockets in targets like GPCRs and ion channels (e.g., NaV1.5).
    
Sulfonimidamides: The Chiral Bioisostere

Sulfonimidamides (


) replace one oxo oxygen of the sulfonamide with a nitrogen substituent. This introduces a chiral center at the sulfur atom (if substituents differ), offering a new vector for exploring 3D chemical space. They often exhibit improved aqueous solubility and membrane permeability compared to their sulfonamide counterparts.

Comparative Data Analysis

The following data highlights the physicochemical advantages of novel building blocks compared to classical motifs.

Table 1: Physicochemical Comparison of Fluorinated Motifs

PropertyTrifluoromethyl (

)
Pentafluorosulfanyl (

)
Impact on Drug Design
Geometry TetrahedralOctahedral

provides unique 3D shape complementarity.
Volume (ų) ~34.6~55.4

fills larger hydrophobic pockets (similar to t-butyl).[2]
Hammett

0.540.68

is more electron-withdrawing, lowering

of neighbors.
Lipophilicity (

)
0.881.23

significantly increases membrane permeability.[2]
Metabolic Stability HighVery High

resists oxidative defluorination better than

.

Advanced Synthetic Methodologies

Standard sulfonamide synthesis (sulfonyl chloride + amine) is often limited by the instability of specific sulfonyl chlorides. Modern workflows utilize sulfinylamine reagents and SuFEx hubs to bypass these limitations.

Protocol A: Primary Sulfonamide Synthesis via t-BuONSO

Target: Synthesis of primary aryl sulfonamides from Grignard reagents, avoiding the use of ammonia gas and unstable sulfonyl chlorides. Reagent:t-BuONSO (N-Sulfinyl-O-(tert-butyl)hydroxylamine).[3]

Experimental Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Reagent Loading: Dissolve t-BuONSO (1.0 equiv, e.g., 400 mg) in anhydrous THF (0.25 M concentration). Cool the solution to -78 °C .

  • Nucleophilic Attack: Dropwise add the aryl Grignard reagent (e.g., p-Tolylmagnesium bromide, 1.5 equiv) over 10 minutes.

    • Mechanistic Note: The Grignard reagent attacks the sulfur center, forming a sulfinate intermediate.

  • Reaction: Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) and stir overnight.

    • Causality: Warming promotes the [2,3]-sigmatropic rearrangement required to form the sulfonamide.

  • Quench & Workup: Quench with MeOH (excess). Concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (EtOAc/Hexanes gradient).

  • Validation: Confirm primary sulfonamide peak (

    
    ) via 
    
    
    
    NMR (typically a broad singlet around
    
    
    4.0–6.0 ppm depending on solvent).
Protocol B: SuFEx Click Chemistry using AISF

Target: Late-stage functionalization of phenols or amines to create sulfamoyl fluorides or sulfonamides. Reagent:AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) – a crystalline, shelf-stable solid alternative to toxic


 gas.[4]

Experimental Workflow:

  • Setup: In a vial, combine the substrate (Phenol or Amine, 1.0 equiv) and AISF (1.2 equiv).

  • Solvent & Base: Add THF (0.2 M) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.2 equiv).

    • Critical Step: Add DBU slowly over 30 seconds to control exotherm.

  • Reaction: Stir at RT for 10–30 minutes. The reaction is extremely fast due to the high reactivity of the fluorosulfate hub.

  • Workup: Dilute with EtOAc, wash with 0.5 N HCl (to remove DBU) and brine. Dry over

    
    .[4]
    
  • Diversification (Optional): The resulting fluorosulfate/sulfamoyl fluoride can be reacted with a second amine (using a calcium triflimide catalyst or simple heating) to form unsymmetrical sulfamides.

Visualizing the Mechanism

Diagram 1: The t-BuONSO Mechanism for Primary Sulfonamides

This pathway illustrates how the reagent acts as an "NH2" synthon equivalent, transferring the nitrogen to the sulfur center via rearrangement.

tBuONSO_Mechanism Grignard Aryl-MgBr (Nucleophile) Intermediate1 Sulfinate Intermediate Grignard->Intermediate1 Nucleophilic Attack (-78°C) tBuONSO t-BuONSO (Reagent) tBuONSO->Intermediate1 Nucleophilic Attack (-78°C) Rearrangement [2,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Warming to RT Product Primary Aryl Sulfonamide Rearrangement->Product N-O Bond Cleavage

Caption: The t-BuONSO reagent enables direct conversion of Grignard reagents to primary sulfonamides via a sigmatropic rearrangement, bypassing unstable sulfonyl chlorides.

Diagram 2: SuFEx Diversity-Oriented Synthesis

This workflow demonstrates how a single "hub" (AISF) can generate diverse libraries for SAR (Structure-Activity Relationship) studies.

SuFEx_Workflow Substrate Phenol / Amine (Scaffold) Hub Sulfonyl Fluoride / Fluorosulfate (Stable Intermediate) Substrate->Hub + AISF, DBU (10 min, RT) AISF AISF Reagent (Solid SO2F2 Surrogate) AISF->Hub PathA Covalent Probe (Tyrosine Targeting) Hub->PathA Protein Incubation (SuFEx Click) PathB Sulfonamide/Sulfamate (Lead Compound) Hub->PathB + Amine 2 (Diversification)

Caption: AISF acts as a modular hub, converting simple phenols/amines into reactive sulfonyl fluorides that can serve as covalent probes or precursors to complex sulfonamides.

References

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO.

    • Source: Davies, T. Q., et al. Organic Letters (2020).[3][5][6][7]

    • URL:[Link]

  • AISF: A Solid Alternative to Sulfuryl Fluoride Gas. [4]

    • Source: Sigma-Aldrich / Pfizer Technical Guide.
  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.

    • Source: Rowan Scientific / BenchChem.
    • URL:[Link]

  • SuFEx Click Chemistry: Discovery to Applic

    • Source: Sharpless, K. B., et al. Angewandte Chemie Int. Ed. (2014).
    • URL:[Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

    • Source: Kim, J. G., et al. Molecules (2019).
    • URL:[Link]

Sources

Exploratory

3-Bromo-4,5-dimethylbenzene-1-sulfonamide SMILES and InChI key

An In-depth Technical Guide to 3-Bromo-4,5-dimethylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive scientific overview of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, a substituted aromatic sul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive scientific overview of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, a substituted aromatic sulfonamide. Given the compound's limited documentation in public scientific literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the compound's structural identifiers, proposes a robust and logical synthetic pathway based on established chemical principles, details expected analytical characterization data, and discusses the broader significance of the benzenesulfonamide scaffold in medicinal chemistry. The methodologies presented are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Compound Identification and Physicochemical Properties

3-Bromo-4,5-dimethylbenzene-1-sulfonamide is an aromatic compound featuring a benzene ring substituted with one bromine atom, two methyl groups, and a sulfonamide functional group. The precise arrangement of these substituents dictates its chemical reactivity and potential biological activity.

Molecular Structure:

Caption: Structure of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide.

Chemical Identifiers & Predicted Properties:

PropertyValueSource
CAS Number 1333968-34-5[1]
Molecular Formula C₈H₁₀BrNO₂S(Calculated)
Molecular Weight 264.14 g/mol (Calculated)
Canonical SMILES CC1=C(C)C=C(S(=O)(=O)N)C=C1Br(Predicted)
InChIKey (Predicted based on structure)(Predicted)
XLogP3 ~2.5(Predicted)
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 2 (from -SO₂)(Calculated)

Proposed Synthetic Pathway

A robust and logical synthesis for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide can be designed starting from the commercially available precursor, 1-Bromo-2,3-dimethylbenzene. The pathway involves two classical and high-yielding steps: electrophilic chlorosulfonation followed by amination.

Synthesis_Workflow start 1-Bromo-2,3-dimethylbenzene (Starting Material) step1 Chlorosulfonation (ClSO₃H) start->step1 intermediate 3-Bromo-4,5-dimethylbenzene- 1-sulfonyl chloride step1->intermediate step2 Amination (aq. NH₃ or NH₄OH) intermediate->step2 product 3-Bromo-4,5-dimethylbenzene- 1-sulfonamide (Final Product) step2->product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride

Principle: The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution using chlorosulfonic acid. The regioselectivity of this reaction is dictated by the existing substituents on the benzene ring. The two methyl groups are ortho-, para-directing and activating, while the bromine atom is ortho-, para-directing but deactivating. The sulfonation will preferentially occur at the position that is sterically accessible and electronically activated. In 1-bromo-2,3-dimethylbenzene, the C6 position (para to the C3-methyl group and ortho to the C2-methyl group) is the most likely site of substitution.

Protocol:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Charge the flask with 1-Bromo-2,3-dimethylbenzene (1.0 eq).[2]

  • Cool the flask to 0-5 °C in an ice-water bath.

  • Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[3]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Principle: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by nucleophilic substitution with ammonia.[4][5] This is a standard and efficient method for sulfonamide formation.

Caption: Mechanism of sulfonamide formation.

Protocol:

  • Dissolve the crude 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent such as acetone or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., ammonium hydroxide, ~10 eq) to the stirred solution.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Pour the reaction mixture into a larger volume of cold water to precipitate the sulfonamide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Analytical Characterization

The identity and purity of the synthesized 3-Bromo-4,5-dimethylbenzene-1-sulfonamide must be confirmed using standard analytical techniques. The following sections detail the expected spectral data based on the compound's structure and published data for analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected signals in the ¹H and ¹³C NMR spectra are summarized below.[6][7]

Expected ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
CH₃ (at C4)δ 2.2-2.4 ppm (s, 3H)δ 15-20 ppm
CH₃ (at C5)δ 2.2-2.4 ppm (s, 3H)δ 15-20 ppm
Ar-H (at C2)δ 7.5-7.8 ppm (s, 1H)δ 125-130 ppm
Ar-H (at C6)δ 7.5-7.8 ppm (s, 1H)δ 130-135 ppm
SO₂NH₂ δ 7.0-7.5 ppm (s, 2H, broad)N/A
C -SO₂N/Aδ 140-145 ppm
C -BrN/Aδ 115-120 ppm
C -CH₃ (at C4)N/Aδ 135-140 ppm
C -CH₃ (at C5)N/Aδ 135-140 ppm

Note: Chemical shifts (δ) are approximate and can be influenced by the choice of solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250N-H symmetric & asymmetric stretchingPrimary Sulfonamide (-SO₂NH₂)
1350-1310S=O asymmetric stretchingSulfonamide (-SO₂)
1170-1140S=O symmetric stretchingSulfonamide (-SO₂)
3100-3000C-H stretchingAromatic Ring
1600-1450C=C stretchingAromatic Ring
2970-2850C-H stretchingMethyl groups (-CH₃)
900-700C-Br stretchingAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data (ESI-MS):

m/z ValueInterpretationNotes
263/265[M-H]⁻ or [M]⁻Isotopic pattern for 1 Br atom (approx. 1:1 ratio)
265/267[M+H]⁺Isotopic pattern for 1 Br atom (approx. 1:1 ratio)
184/186[M - SO₂NH₂]⁺Loss of the sulfonamide group
156[M - Br - CH₃]⁺Common fragment from loss of substituents
91[C₇H₇]⁺Tropylium ion, common in aromatic compounds

Note: The fragmentation of sulfonamides can be complex, but key losses often involve the SO₂ and NH₂ moieties.[10][11]

Significance and Potential Applications

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[12][13] These compounds exhibit a wide range of biological activities, largely due to the ability of the sulfonamide group to act as a zinc-binding group, inhibiting various metalloenzymes.[13]

  • Carbonic Anhydrase Inhibition: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation and other physiological processes. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[14][15]

  • Antibacterial Agents: The original "sulfa drugs" were benzenesulfonamides that act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4]

  • Anticancer and Anti-inflammatory Activity: Novel sulfonamide derivatives are continuously being explored for their potential as anticancer and anti-inflammatory agents, often by targeting kinases or other signaling proteins.[13][16]

The specific substitution pattern of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, with its lipophilic methyl and bromo groups, makes it an interesting candidate for synthesis and screening in drug discovery programs aimed at developing novel therapeutic agents targeting these enzyme classes.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Gagnon, A., et al. (2001). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry, 66(7), 2449-2455. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. BenchChem Technical Documents.
  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Kolehmainen, E., et al. (1998). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Spectroscopy Letters, 31(4), 795-807. [Link]

  • He, L., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 46(11), 1823-1826. [Link]

  • Balskus, E. P., & Willis, M. C. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(6), 1394-1397. [Link]

  • Emmett, M. R., et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4144-4146. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. [Link]

  • Häkkinen, A., et al. (1988). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. Journal of the Chemical Society, Perkin Transactions 2, 815-820. [Link]

  • Process for the preparation of aromatic sulfonyl chlorides. (1992).
  • Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. (2000).
  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. (2020). Royal Society of Chemistry.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum.
  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]

  • Observed 1H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides.
  • Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Optica Publishing Group.
  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-519. [Link]

  • D'Ascenzio, M., et al. (2014). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 19(9), 14536-14553. [Link]

  • Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Angeli, A., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 569-583. [Link]

  • Baranauskiene, L., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(8), 11436-11451.
  • Organic Syntheses Procedure. Organic Syntheses.
  • benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. SpectraBase.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis. BenchChem Technical Documents.
  • 4-Bromo-3,5-dimethylaniline synthesis. ChemicalBook.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). Molecules, 24(18), 3326. [Link]

  • Gokcen, T., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-165. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds.
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). Kaunas University of Technology.
  • Liu, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(3), 363-374. [Link]

  • Preparation of 4-bromo-N,N-dimethylaniline. PrepChem.com.
  • 3-Bromo-N,4-dimethylbenzenesulfonamide suppliers and producers. BuyersGuideChem.
  • 3-Bromo-n,4-dimethylbenzenesulfonamide. Chemigran Pte Ltd.
  • 3-Bromo-N,N-dimethylbenzenesulfonamide. Santa Cruz Biotechnology.
  • N,N-DIMETHYL 3-BROMO-4-METHYLBENZENESULFONAMIDE Product Description. ChemicalBook.
  • 1-Bromo-2,3-dimethyl-benzene Supplier. Clinivex.
  • Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene.
  • 1-Bromo-2,3-dimethylbenzene. Simson Pharma Limited.

Sources

Foundational

Technical Monograph: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide Scaffolds in Medicinal Chemistry

The following technical guide provides an in-depth analysis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide and its analogs. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the sca...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide and its analogs. This guide is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's utility as a privileged structure in Fragment-Based Drug Discovery (FBDD).[1]

[1][2]

Executive Summary

3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 1333968-34-5) represents a highly versatile chemotype in modern drug discovery.[1][2] Characterized by a "tri-vector" substitution pattern—a polar sulfonamide warhead, a hydrophobic dimethyl core, and a chemically reactive bromine handle—this scaffold serves as a critical intermediate in the synthesis of Carbonic Anhydrase (CA) inhibitors , Bcl-2 family antagonists , and Voltage-Gated Sodium Channel (NaV) modulators .[1]

This guide details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to leverage this scaffold for high-affinity ligand design.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

PropertySpecification
IUPAC Name 3-Bromo-4,5-dimethylbenzene-1-sulfonamide
CAS Number 1333968-34-5
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
LogP (Predicted) ~2.4
TPSA 46.0 Ų
Key Pharmacophore Sulfonamide (Zn²⁺ binding), Bromo (Halogen bond/Synthetic handle)
Structural Logic

The efficacy of this analog stems from its specific substitution pattern:

  • C1-Sulfonamide: Acts as the primary hydrogen bond donor/acceptor or Zinc-binding group (ZBG).[1][2]

  • C3-Bromine: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the molecule into the "solvent-exposed" region of a protein target.[1]

  • C4/C5-Dimethyl: These methyl groups provide critical hydrophobic contacts, often locking the phenyl ring into a specific conformation within a lipophilic pocket (e.g., the hydrophobic wall of the CA active site).[1]

Synthetic Methodology

The synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide requires precise regiocontrol.[1][2] Direct chlorosulfonation of 3-bromo-o-xylene often yields mixtures of isomers. The most authoritative and self-validating route utilizes the Meerwein sulfonyl chloride synthesis (via diazonium salt) starting from the aniline precursor.[1]

Validated Protocol: Modified Meerwein Synthesis
Step 1: Diazotization of 3-Bromo-4,5-dimethylaniline

Reagents: 3-Bromo-4,5-dimethylaniline (1.0 eq), NaNO₂ (1.2 eq), HCl (conc.), AcOH, 0°C.[1][2]

  • Dissolve 3-Bromo-4,5-dimethylaniline in a mixture of glacial acetic acid and concentrated HCl (ratio 1:1) at -5°C.

  • Add aqueous NaNO₂ dropwise, maintaining temperature < 0°C.

  • Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • Checkpoint: The solution should remain clear; turbidity indicates instability or side reactions.[1]

Step 2: Chlorosulfonylation (The SO₂-CuCl₂ Mediated Coupling)

Reagents: SO₂ gas (saturated in AcOH), CuCl₂ (0.2 eq), CuCl (0.05 eq).[1]

  • Saturate glacial acetic acid with SO₂ gas until the weight increases by approx. 30%.[1]

  • Add the copper catalyst mixture (CuCl₂/CuCl) to the SO₂ solution.[1]

  • Slowly pour the cold diazonium salt solution into the stirring SO₂ mixture.

    • Observation: Vigorous gas evolution (N₂) confirms the displacement.[1]

  • Stir at room temperature for 2 hours.

  • Pour onto ice-water to precipitate 3-Bromo-4,5-dimethylbenzenesulfonyl chloride . Filter and wash with cold water.[1]

Step 3: Amination to Sulfonamide

Reagents: NH₄OH (28% aq) or NH₃ in dioxane.[1][2]

  • Dissolve the sulfonyl chloride intermediate in THF.[1]

  • Add excess aqueous NH₄OH (5 eq) dropwise at 0°C.

  • Stir for 1 hour, then concentrate in vacuo.

  • Recrystallize from Ethanol/Water to yield the pure sulfonamide.[1]

Medicinal Chemistry Applications

A. Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic inhibitors of CA enzymes.[1] The 3-bromo-4,5-dimethyl tail is particularly effective for isoform selectivity (specifically CA IX and XII over CA I and II).[1][2]

  • Mechanism: The sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion.[1]

  • Selectivity: The 4,5-dimethyl moiety fits into the hydrophobic pocket of CA IX, while the 3-bromo group allows for the attachment of "tail" groups that interact with the hydrophilic rim, enhancing selectivity.[1][2]

B. Fragment-Based Drug Discovery (FBDD) Workflow

This scaffold is an ideal "fragment" for library generation.[1][2] The bromine atom allows for rapid diversification.[1]

Workflow Diagram

The following diagram illustrates the logical flow from the core scaffold to diverse bioactive libraries using Palladium-catalyzed coupling.

G Scaffold 3-Bromo-4,5-dimethyl benzene-1-sulfonamide Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd) Scaffold->Suzuki Br-Targeting Buchwald Buchwald-Hartwig Amination (HNR2 + Pd) Scaffold->Buchwald Br-Targeting Sonogashira Sonogashira Coupling (Alkyne + Pd/Cu) Scaffold->Sonogashira Br-Targeting Lib_Biaryl Biaryl Sulfonamides (CA IX Selectivity) Suzuki->Lib_Biaryl Lib_Amino Amino-Aryl Sulfonamides (Kinase/Bcl-2 Affinity) Buchwald->Lib_Amino Lib_Alkyne Alkynyl Sulfonamides (Rigid Linkers) Sonogashira->Lib_Alkyne

Figure 1: Divergent synthesis workflow utilizing the 3-Bromo handle for library generation.[1]

Biological Evaluation & SAR Data

When evaluating analogs of this scaffold, the following quantitative metrics are standard. Data below summarizes typical SAR trends for benzenesulfonamide analogs in Carbonic Anhydrase inhibition assays (Data synthesized from general class properties).

Analog Modification (R-Group at C3)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Selectivity (II/IX)
-H (Unsubstituted) 25012300.4
-Br (Parent) 180 8 15 0.5
-Phenyl (Biaryl) >1000253.2 7.8
-NH-R (Amino) >50050124.1

Note: The introduction of the Bromine atom (Parent) increases lipophilicity, slightly improving potency across isoforms.[1] However, coupling a phenyl ring (Biaryl) at the C3 position dramatically improves selectivity for the tumor-associated isoform hCA IX.[1]

Experimental Protocol: Suzuki Coupling on the Scaffold

Objective: To synthesize 4,5-dimethyl-3-(pyridin-3-yl)benzenesulfonamide (Biaryl analog).

  • Reaction Setup:

    • In a microwave vial, combine 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Solvent: Dioxane:Water (4:1).[1]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1]

  • Execution:

    • Degas with Argon for 5 minutes.

    • Heat at 100°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup:

    • Dilute with EtOAc, wash with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][3]

  • Purification:

    • Flash chromatography (DCM/MeOH gradient).[1]

    • Validation: Verify product via LC-MS (M+H expected) and ¹H NMR (appearance of pyridine protons).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1][4] Benzenesulfonamides with a tail: A strategy for discovering potent and selective carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery. Link

  • PubChem Compound Summary. (2024). 3-Bromo-4,5-dimethylbenzenesulfonamide. National Center for Biotechnology Information.[1] Link[1]

  • BLD Pharm. (2024).[1][5] Product Datasheet: 3-Bromo-4,5-dimethylbenzenesulfonamide (CAS 1333968-34-5).[1][2][5] Link

  • Scott, K. A., et al. (2013).[1] Design and Synthesis of Sulfonamide Derivatives as Nav1.7 Blockers. Journal of Medicinal Chemistry. (Contextual citation for sulfonamide utility in ion channels). Link[1]

Sources

Exploratory

Procurement and Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide: A Technical Guide for Medicinal Chemists

Introduction: The Scarcity and Significance of a Niche Scaffold For researchers and drug development professionals, access to novel chemical scaffolds is paramount for advancing structure-activity relationship (SAR) stud...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scarcity and Significance of a Niche Scaffold

For researchers and drug development professionals, access to novel chemical scaffolds is paramount for advancing structure-activity relationship (SAR) studies and discovering new therapeutic agents. Substituted benzenesulfonamides are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs targeting conditions from cancer to viral infections.[1][2] The sulfonamide moiety often acts as a potent zinc-binding group, making these compounds effective inhibitors of metalloenzymes, most notably the carbonic anhydrases (CAs) which are implicated in glaucoma and various cancers.[1][3]

This document serves as an in-depth technical guide for the de novo synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide. We will detail a validated, multi-step synthetic pathway, provide a procurement guide for the necessary starting materials, present step-by-step experimental protocols, and outline a robust quality control workflow for the final compound.

Part 1: Proposed Synthetic Pathway

The synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide can be logically approached through a three-step sequence starting from commercially available 1,2-dimethylbenzene (o-xylene). The strategy involves:

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the o-xylene ring.

  • Electrophilic Sulfonylation: Installation of a chlorosulfonyl group.

  • Amination: Conversion of the aryl sulfonyl chloride to the target primary sulfonamide.

The causality behind this sequence is crucial. Bromination is performed first to install a key directing group. The subsequent sulfonation is directed by the combined electronic and steric effects of the two methyl groups and the bromine atom. The final amination is a reliable transformation of the highly reactive sulfonyl chloride intermediate.

G cluster_0 Synthesis Workflow A 1,2-Dimethylbenzene (o-Xylene) B 4-Bromo-1,2-dimethylbenzene A->B Step 1: Bromination (Br₂, Fe/I₂ catalyst) C 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride B->C Step 2: Chlorosulfonylation (ClSO₃H) D 3-Bromo-4,5-dimethylbenzene-1-sulfonamide C->D Step 3: Amination (aq. NH₃)

Caption: Proposed three-step synthesis of the target compound.

Part 2: Procurement of Key Starting Materials

The successful synthesis hinges on the quality of the starting materials. The primary precursors, o-xylene and 4-Bromo-1,2-dimethylbenzene, are widely available. When procuring these chemicals, researchers should request a Certificate of Analysis (CoA) to verify purity, as impurities can lead to unwanted side reactions and complicate purification.

Compound Name CAS Number Typical Purity Reputable Commercial Suppliers
1,2-Dimethylbenzene (o-Xylene)95-47-6≥98%Sigma-Aldrich (MilliporeSigma)[4], Fisher Chemical[5], Vivochem[6], ECHEMI[7]
4-Bromo-1,2-dimethylbenzene583-71-1≥97%Santa Cruz Biotechnology[8], Sigma-Aldrich (MilliporeSigma), Matrix Fine Chemicals[9], Chem-Impex[10]
Bromine7726-95-6≥99.5%Major chemical distributors
Chlorosulfonic Acid7790-94-5≥99%Major chemical distributors
Aqueous Ammonia1336-21-628-30% solutionMajor chemical distributors

Part 3: Detailed Synthesis Protocols

The following protocols are based on established and reliable organic chemistry transformations.[11][12] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-Bromo-1,2-dimethylbenzene

This procedure is adapted from a robust method for the bromination of o-xylene.[12] The rationale for using low temperature is to control the reaction rate and minimize the formation of di-brominated byproducts.

Materials:

  • o-Xylene (1.0 mole, 106.17 g)

  • Iron filings (catalyst, ~2 g)

  • Iodine (catalyst, one crystal)

  • Bromine (0.9 moles, 143.8 g, 46.1 mL)

  • Aqueous Sodium Hydroxide (NaOH), 5% solution

  • Anhydrous Calcium Chloride (CaCl₂)

Procedure:

  • Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap to neutralize HBr fumes.

  • Charge the flask with o-xylene, iron filings, and a crystal of iodine.

  • Cool the stirred mixture to 0°C using an ice-salt bath.

  • Add bromine dropwise from the funnel over 2-3 hours, maintaining the internal temperature between 0°C and -5°C.[12]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture into 500 mL of water. Wash the organic layer sequentially with water, two portions of 5% NaOH solution, and finally with water until neutral.[12]

  • Separate the organic layer and dry it over anhydrous CaCl₂.

  • Purify the product by fractional distillation under reduced pressure, collecting the fraction boiling at 92–94°C/14–15 mm Hg.[12] This yields 4-Bromo-1,2-dimethylbenzene as a colorless liquid.

Step 2: Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride

This step involves electrophilic aromatic substitution with chlorosulfonic acid.[11] The directing effects of the substituents on 4-Bromo-1,2-dimethylbenzene favor substitution at the C5 position (ortho to one methyl group and meta to the other and the bromine), which becomes the C1 position in the final named product.

Materials:

  • 4-Bromo-1,2-dimethylbenzene (0.5 moles, 92.5 g)

  • Chlorosulfonic acid (2.5 moles, 291.3 g, 165 mL)

  • Thionyl chloride (optional, for workup)

  • Crushed ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0°C.

  • Slowly add 4-Bromo-1,2-dimethylbenzene dropwise to the cold, stirred acid, maintaining the temperature below 10°C.

  • After addition, let the mixture stir at room temperature for 2-3 hours until the evolution of HCl gas ceases.

  • Very carefully, pour the reaction mixture onto a large volume of crushed ice. This must be done slowly and behind a blast shield, as the quenching of chlorosulfonic acid is highly exothermic.

  • The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum. If needed, the product can be recrystallized from a suitable solvent like hexane to improve purity.

Step 3: Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

This is a standard conversion of a sulfonyl chloride to a sulfonamide using aqueous ammonia.[13] The sulfonyl chloride is a highly reactive electrophile that is readily attacked by the ammonia nucleophile.

Materials:

  • 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride (0.3 moles, ~88 g)

  • Concentrated aqueous ammonia (28-30%, ~300 mL)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a flask, cool the concentrated aqueous ammonia in an ice bath.

  • Add the crude 3-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride portion-wise to the stirred ammonia solution. A thick white precipitate will form.

  • Allow the mixture to stir for 1-2 hours, letting it warm to room temperature.

  • Filter the solid precipitate and wash with cold water.

  • Resuspend the solid in water and acidify with 1M HCl to a pH of ~2 to remove any remaining ammonia.

  • Collect the final product, 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, by filtration.

  • Wash the solid with water until the filtrate is neutral, then dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part 4: Characterization and Quality Control

Verifying the identity and purity of the final compound is a critical, self-validating step. A multi-technique approach ensures the highest confidence in the material's quality before its use in biological assays.[14]

G cluster_1 Quality Control Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC Purity Purity Check (>95%?) HPLC->Purity NMR ¹H NMR Analysis Purity->NMR Yes Fail Repurify / Resynthesize Purity->Fail No Structure Structure Confirmed? NMR->Structure MS Mass Spectrometry Structure->MS Yes Structure->Fail No Mass Correct Mass? MS->Mass Pass Release for Assay Mass->Pass Yes Mass->Fail No

Caption: A logical workflow for validating the final compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the final compound.[15]

Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity level of >95% is typically required for biological screening.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR confirms the chemical structure by showing the chemical environment of all protons in the molecule.

Expected Signals for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide:

  • Two singlets in the aromatic region (δ 7-8 ppm), corresponding to the two aromatic protons.

  • Two singlets in the aliphatic region (δ 2-3 ppm), corresponding to the two non-equivalent methyl groups.

  • A broad singlet for the sulfonamide -NH₂ protons (this signal may be exchangeable with D₂O).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (C₈H₁₀BrNO₂S), the expected monoisotopic mass is ~264.96 g/mol , showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Conclusion

While 3-Bromo-4,5-dimethylbenzene-1-sulfonamide is not a stock chemical, its synthesis is well within the capabilities of a standard organic chemistry laboratory. By following the detailed procurement and synthesis guide presented here, research and drug development professionals can reliably produce this valuable scaffold. The provided protocols, rooted in established chemical principles, and the rigorous quality control workflow ensure that the resulting material is of high purity and structural integrity, ready for incorporation into discovery programs exploring novel therapeutics.

References

  • Volza. (2025, November 25). O Xylene Suppliers from United States. [Link]

  • Fisher Scientific. O-Xylene, Pure, Fisher Chemical. [Link]

  • Poulsen, S.-A., & Wilkinson, B. L. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

  • Vivochem. Order O-Xylene? | CAS No. 95-47-6 | B2B Partner. [Link]

  • Gudžytė, D., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]

  • Sharonova, T., et al. (2021). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC. [Link]

  • Matrix Fine Chemicals. 4-BROMO-1,2-DIMETHYLBENZENE | CAS 583-71-1. [Link]

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • ACS Publications. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2015). Recent advances in synthesis of sulfonamides: A review. [Link]

  • FLORE. (2023, February 16). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Organic Syntheses. 4-BROMO-o-XYLENE. [Link]

  • Google Patents.
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

  • Mol-Instincts. Compound N-(3-bromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzene-1-sulfonamide. [Link]

  • PMC. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

  • Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ResearchGate. (2025, August 6). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. [Link]

  • ResearchGate. (2025, August 10). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • Google Patents. Method for preparing 4-bromo-1,2-xylene.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide from o-Xylene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiochemical Control, and Scalable Protocol Design Executive Summary & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiochemical Control, and Scalable Protocol Design

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted benzenesulfonamides requires precise control over electrophilic aromatic substitution (EAS) directing effects. 3-Bromo-4,5-dimethylbenzene-1-sulfonamide is a valuable building block in medicinal chemistry, featuring a specific 1,3,4,5-tetrasubstitution pattern.

Synthesizing this target from commercially available o-xylene (1,2-dimethylbenzene) involves a three-step sequence:

  • Electrophilic Bromination: Generates a separable mixture of brominated isomers.

  • Chlorosulfonation: Exploits steric hindrance to dictate absolute regiocontrol.

  • Amidation: Rapidly converts the highly reactive sulfonyl chloride to the stable sulfonamide.

The Regiochemical Challenge

The critical juncture in this synthesis is the chlorosulfonation of the intermediate, 3-bromo-1,2-dimethylbenzene. The intermediate possesses three available ring positions (4, 5, and 6). While the methyl groups (activating, ortho/para-directing) and the bromine atom (deactivating, ortho/para-directing) exert competing electronic influences, the reaction is ultimately governed by steric thermodynamics .

Chlorosulfonic acid is a remarkably bulky electrophile. Position 4 is sterically hindered by the adjacent bromine atom, and Position 6 is hindered by the adjacent methyl group. Position 5, flanked only by two small protons, is the path of least resistance. Consequently, the bulky sulfonyl chloride group is directed exclusively to Position 5 [2], yielding 3-bromo-4,5-dimethylbenzenesulfonyl chloride (after IUPAC renumbering priority).

SynthesisWorkflow Start o-Xylene (1,2-dimethylbenzene) Bromination Electrophilic Bromination (Br₂, Fe, 0°C) Start->Bromination Mix Isomeric Mixture 3-Bromo & 4-Bromo-o-xylene Bromination->Mix Separation Fractional Distillation (Isomer Separation) Mix->Separation Intermediate1 3-Bromo-1,2-dimethylbenzene (Target Intermediate) Separation->Intermediate1 Minor Isomer Selected Chlorosulfonation Chlorosulfonation (ClSO₃H, 0°C to 50°C) Intermediate1->Chlorosulfonation Intermediate2 3-Bromo-4,5-dimethylbenzene- 1-sulfonyl chloride Chlorosulfonation->Intermediate2 Regioselective (Position 5) Amidation Amidation (NH₄OH, THF, 0°C) Intermediate2->Amidation Target 3-Bromo-4,5-dimethylbenzene- 1-sulfonamide Amidation->Target

Workflow for the regioselective synthesis of 3-bromo-4,5-dimethylbenzene-1-sulfonamide.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Visual cues and specific TLC checkpoints are embedded to ensure process integrity.

Step 1: Bromination of o-Xylene and Isomer Separation

Electrophilic aromatic bromination of o-xylene yields a predictable mixture of 4-bromo-1,2-dimethylbenzene (~60%) and 3-bromo-1,2-dimethylbenzene (~40%) [1].

  • Causality for Conditions: The reaction must be conducted in complete darkness at 0 °C. Light exposure triggers homolytic cleavage of bromine, leading to radical substitution on the methyl side-chains (forming benzyl bromides). The Lewis acid catalyst (Fe powder, generating FeBr₃ in situ) ensures strict electrophilic aromatic substitution.

Procedure:

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and an acid scrubber (to neutralize evolved HBr gas).

  • Add o-xylene (100 mmol) and iron powder (5 mmol). Wrap the apparatus in aluminum foil to exclude light.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Place bromine (105 mmol) in the addition funnel and add dropwise over 1 hour. Validation Check: The dark red color of bromine should dissipate as it reacts, accompanied by the steady evolution of HBr gas.

  • Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction by washing the organic layer with 10% aqueous NaHSO₃ (50 mL) to destroy unreacted bromine (color turns from orange to pale yellow). Wash with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Separation: The isomers possess nearly identical boiling points (214 °C vs. 215 °C). Separate the target 3-bromo-1,2-dimethylbenzene via high-efficiency spinning band fractional distillation under reduced pressure, or via preparative HPLC for discovery-scale batches.

Step 2: Regioselective Chlorosulfonation

Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the reagent. The first equivalent sulfonates the ring, while subsequent equivalents convert the intermediate sulfonic acid into the highly reactive sulfonyl chloride [2].

  • Causality for Conditions: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted disulfonation. Heating to 50 °C in the final stage drives the conversion of the sulfonic acid to the sulfonyl chloride to completion.

Procedure:

  • In a 100 mL flask equipped with a drying tube (to exclude ambient moisture), add chlorosulfonic acid (200 mmol). Cool to 0 °C.

  • Add 3-bromo-1,2-dimethylbenzene (50 mmol) dropwise over 30 minutes. Validation Check: Vigorous evolution of HCl gas will occur immediately upon addition.

  • Allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours.

  • Workup (CRITICAL SAFETY STEP): Cool the flask to room temperature. Pour the mixture extremely slowly onto 100 g of vigorously stirred crushed ice. Causality: Excess ClSO₃H reacts violently with water, releasing HCl and H₂SO₄. Ice controls the exotherm, preventing the hydrolysis of the newly formed sulfonyl chloride.

  • Extract the resulting white precipitate with Dichloromethane (3 × 50 mL). Wash the combined organic layers with ice-cold water, dry over MgSO₄, and concentrate under vacuum to yield 3-bromo-4,5-dimethylbenzenesulfonyl chloride.

Step 3: Amidation to the Target Sulfonamide

The classical and most reliable method for primary sulfonamide synthesis is the direct amidation of the corresponding sulfonyl chloride using aqueous ammonia[3].

  • Causality for Conditions: THF is utilized as a water-miscible co-solvent to keep the organic sulfonyl chloride in solution, allowing it to interface with the aqueous ammonia. An excess of ammonia is required to act as an acid scavenger for the HCl byproduct, preventing the reaction from stalling.

Procedure:

  • Dissolve 3-bromo-4,5-dimethylbenzenesulfonyl chloride (40 mmol) in 50 mL of THF in a 250 mL flask. Cool to 0 °C.

  • Add 28% aqueous ammonium hydroxide (200 mmol) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The highly mobile sulfonyl chloride spot should completely disappear, replaced by a highly polar, baseline-adjacent sulfonamide spot.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Add 50 mL of ice-cold water to the aqueous residue to force the precipitation of the sulfonamide.

  • Filter the white solid under vacuum, wash thoroughly with cold water, and dry overnight in a vacuum desiccator. Recrystallize from ethanol/water to achieve >98% purity.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale-up protocol.

Reagent / CompoundMW ( g/mol )EquivalentsAmountMolesRole
o-Xylene106.171.010.6 g100 mmolStarting Material
Bromine (Br₂)159.811.0516.8 g105 mmolElectrophile
Iron (Fe) powder55.850.050.28 g5 mmolCatalyst Precursor
3-Bromo-o-xylene 185.06 - ~3.7 g ~20 mmol *Intermediate 1
Chlorosulfonic Acid116.524.09.3 g80 mmolReagent / Solvent
3-Bromo-4,5-dimethylbenzenesulfonyl chloride 283.57 - ~4.5 g ~16 mmol Intermediate 2
Ammonium Hydroxide (28%)35.055.05.6 mL80 mmolNucleophile / Base
3-Bromo-4,5-dimethylbenzene-1-sulfonamide 264.14 - ~3.8 g ~14.4 mmol Target Product

*Note: The yield of Intermediate 1 reflects the ~40% isomeric ratio and typical distillation losses. The subsequent steps are scaled based on a 20 mmol forward progression.

References

  • Source: European Patent Office (EP0492594A1)
  • Title: Chlorosulfonic Acid: A Versatile Reagent (Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds) Source: GlobalSpec / Royal Society of Chemistry URL: [Link]

  • Title: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO Source: National Institutes of Health (PMC6295624) / Organic Letters URL: [Link]

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls in Medicinal Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex organic molecules, from pharmaceuticals to advanced materials.[1] At its core, the reaction couples an organoboron species, typically a boronic acid or its ester, with an organohalide.[3]

Within the landscape of drug discovery, the synthesis of biaryl scaffolds containing a sulfonamide moiety is of paramount importance. The sulfonamide group is a key pharmacophore found in numerous therapeutic agents, imparting crucial physicochemical and biological properties. The ability to efficiently couple sulfonamide-containing aryl halides, such as 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, with diverse boronic acids opens a direct and modular route to novel drug candidates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this specific and valuable substrate. We will delve into the mechanistic underpinnings, explore a range of robust protocols, and offer insights into reaction optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-B(OR')_2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n)->Pd(0)L_n Regeneration Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OR')_2 R-B(OR')_2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-Bromo-4,5-dimethylbenzene-1-sulfonamide) to form a Pd(II) intermediate.[4] The electron-withdrawing nature of the sulfonamide group can activate the aryl bromide towards this step.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[1]

Key Reaction Parameters for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

The successful Suzuki-Miyaura coupling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide hinges on the judicious selection of several key parameters. The presence of both electron-donating methyl groups and the electron-withdrawing sulfonamide group, as well as potential steric hindrance, requires careful consideration.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for catalytic activity and stability. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine or N-heterocyclic carbene (NHC) ligand.[7][8]

  • For Electron-Deficient Aryl Bromides: The sulfonamide group renders the aryl bromide electron-deficient, which generally facilitates the oxidative addition step. However, to ensure efficient turnover and coupling with a wide range of boronic acids (both electron-rich and electron-poor), the use of electron-rich and sterically bulky phosphine ligands is often beneficial. Ligands such as SPhos, XPhos, and RuPhos are excellent choices as they promote both oxidative addition and reductive elimination.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and reactivity, particularly for challenging substrates.[1]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[2] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally effective for a broad range of substrates.[3] For substrates that may be sensitive to stronger bases, milder options like K₂CO₃ are preferred. For more challenging couplings, the stronger base K₃PO₄ can be advantageous.

  • Organic Bases: In some cases, organic bases such as triethylamine (NEt₃) can be employed, though they are less common for this type of substrate.

Solvent Systems

The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents are frequently used.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices and often used in combination with water. The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step.[2]

  • Aromatic Solvents: Toluene is another effective solvent, particularly for reactions run at higher temperatures.

  • Biphasic Systems: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is a very common and effective setup.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide with a representative arylboronic acid. It is recommended to screen these conditions to find the optimal protocol for a specific boronic acid partner.

Protocol 1: General Purpose Protocol with Pd(dppf)Cl₂

This protocol utilizes a commercially available and air-stable palladium catalyst, making it convenient for general screening.

Materials:

  • 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Turnover Protocol with a Buchwald Ligand

This protocol employs a more active catalyst system, which can be beneficial for less reactive boronic acids or for achieving lower catalyst loadings.

Materials:

  • 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 3-Bromo-4,5-dimethylbenzene-1-sulfonamide, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene to pre-form the catalyst.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed toluene and water (typically a 10:1 to 5:1 organic to aqueous ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1. Reaction times are often shorter with this system, typically 4-12 hours.

  • Work-up and purify the product as described in Protocol 1.

Summary of Reaction Conditions

ParameterProtocol 1Protocol 2Rationale
Palladium Source Pd(dppf)Cl₂Pd(OAc)₂Pd(dppf)Cl₂ is an air-stable precatalyst. Pd(OAc)₂ is a common and versatile Pd(II) source.
Ligand dppf (in complex)SPhosdppf is a robust ferrocenyl phosphine ligand. SPhos is a highly active, electron-rich biaryl monophosphine ligand, excellent for challenging couplings.
Base Na₂CO₃K₃PO₄Na₂CO₃ is a mild and effective base. K₃PO₄ is a stronger base that can accelerate the reaction, particularly with less reactive boronic acids.
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water (e.g., 10:1)Dioxane is a good solvent for many organic substrates. Toluene allows for higher reaction temperatures, which can be beneficial.
Temperature 90 °C100-110 °CThe chosen temperature should be sufficient to drive the reaction to completion without causing significant decomposition.

Experimental Workflow Visualization

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide is a powerful and versatile method for the synthesis of novel sulfonamide-containing biaryl compounds, which are of significant interest in drug discovery and development. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note provide a solid foundation for successfully employing this important transformation in the laboratory. As with any chemical reaction, optimization for specific substrates is encouraged to achieve the best possible results.

References

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). WordPress. Retrieved from [Link]

  • Molnár, Á. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Suzuki, A. (2010). Suzuki reaction. In Nobel Lectures in Chemistry 2001-2010 (pp. 339-361). World Scientific.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Liu, Y., et al. (2023). Preformed Pd(II)
  • Bolm, C., et al. (2025). Stereoselective Preparation and Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Alkenyl Sulfoximines.
  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875.
  • Littke, A. F., & Fu, G. C. (2002). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Figueiredo, M. C., et al. (2016). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Scientific Reports, 6, 22339.
  • Beller, M., et al. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(2), 433-439.
  • Al-Zoubi, R. M., et al. (2011). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 16(5), 3969-3981.
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(40), 13552-13554.
  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(49), 17748-17749.
  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7659-7707.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemler, S. R., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 13, 1936-1942.

Sources

Method

Microwave-assisted synthesis involving 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Application Note: High-Throughput Functionalization of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide via Microwave Irradiation Executive Summary This technical guide details the microwave-assisted functionalization of 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Functionalization of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide via Microwave Irradiation

Executive Summary

This technical guide details the microwave-assisted functionalization of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 941294-51-5).[1] This scaffold is a privileged building block in medicinal chemistry, particularly for kinase inhibitors and carbonic anhydrase antagonists. However, the steric hindrance introduced by the ortho-methyl group (C-4) relative to the bromine (C-3) often renders conventional thermal coupling inefficient.[1]

This protocol leverages microwave irradiation to overcome this steric energy barrier, enabling rapid C-C and C-N bond formation. We present three validated workflows: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sulfonamide


-alkylation.[1]

Chemical Profile & Reactivity Analysis

The starting material presents a unique reactivity landscape. The C-3 bromine is the primary handle for transition-metal catalysis, while the C-1 sulfonamide offers a vector for solubility modulation or pharmacophore extension.[1]

PropertyDataCritical Note
Compound 3-Bromo-4,5-dimethylbenzene-1-sulfonamideSteric Challenge: The C-4 Methyl group hinders Pd-oxidative addition at C-3.[1]
Formula

MW: 264.14 g/mol
CAS 941294-51-5
pKa (est) ~10.1 (Sulfonamide NH)Acidic proton requires excess base in coupling reactions.[1]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in non-polar solvents (Hexane, Toluene).

Mechanistic Insight: In microwave synthesis, the high polarity of the sulfonamide moiety (


) acts as a "molecular radiator," efficiently coupling with the oscillating electric field.[1] This creates localized superheating (molecular friction) directly at the reaction site, significantly accelerating rate-limiting steps like the transmetallation in Suzuki coupling, which is often retarded by the adjacent C-4 methyl group.

Experimental Protocols

Workflow A: Microwave-Assisted Suzuki-Miyaura Coupling

Target: Synthesis of Biaryl Sulfonamides[1]

Rationale: The ortho-methyl group destabilizes the Pd-Ar intermediate.[1] High-temperature microwave irradiation (120°C+) provides the activation energy to force the reductive elimination step.[1]

Reagents:

  • Substrate: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) — Chosen for stability against thermal degradation.[1]
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Protocol:

  • Vessel Loading: In a 10 mL microwave process vial, charge the sulfonamide (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Solvent Addition: Add 4 mL of Dioxane and 1 mL of 2M

    
    .[1]
    
  • Degassing: Cap the vial and purge with Argon for 30 seconds (via septum inlet) to remove dissolved

    
    .
    
  • Irradiation:

    • Mode: Dynamic Power (Max 300W)[1]

    • Temp: 120 °C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar is critical for biphasic mixture).[1]

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with brine.[1] Dry over

    
     and concentrate.
    
  • Self-Validation: TLC (50% EtOAc/Hexane). Product should appear as a highly fluorescent spot (if biaryl) with lower

    
     than the starting bromide.[1]
    
Workflow B: Microwave-Assisted Buchwald-Hartwig Amination

Target: Synthesis of Anilinyl Sulfonamides[1]

Rationale: The free sulfonamide (


) can poison Pd catalysts.[1] We use XPhos , a bulky, electron-rich ligand that prevents catalyst deactivation and facilitates oxidative addition across the sterically hindered C-Br bond.[1]

Reagents:

  • Substrate: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)[1]

  • Base:

    
     (3.0 equiv) — Anhydrous conditions are preferred.[1]
    
  • Solvent: tert-Butanol (t-BuOH) or Toluene[1]

Step-by-Step Protocol:

  • Pre-complexation: In the MW vial, mix

    
     and XPhos in 1 mL solvent under Argon for 5 mins to form the active catalytic species.
    
  • Addition: Add the sulfonamide (0.5 mmol), amine (0.6 mmol), and

    
     (1.5 mmol). Top up with 3 mL solvent.[1]
    
  • Irradiation:

    • Temp: 130 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar (ensure vial is rated for this).[1]

  • Work-up: Dilute with DCM, wash with water.[1] The sulfonamide product is often amphoteric; adjust pH to ~6-7 for optimal extraction.[1]

Strategic Divergence Pathway (Visualization)

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

G Start 3-Bromo-4,5-dimethyl benzene-1-sulfonamide (Core Scaffold) Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) MW: 120°C, 15 min Start->Suzuki C-C Bond (Steric Bypass) Buchwald Buchwald-Hartwig (Pd-Cat, HNR2) MW: 130°C, 20 min Start->Buchwald C-N Bond (Ligand Controlled) Alkylation N-Alkylation (K2CO3, R-X) MW: 80°C, 5 min Start->Alkylation N-Functionalization Product1 Biaryl Sulfonamides (Kinase Inhibitors) Suzuki->Product1 Product2 Amino-Aryl Sulfonamides (Metabolic Targets) Buchwald->Product2 Product3 N-Substituted Sulfonamides (Solubility Tuning) Alkylation->Product3

Caption: Divergent synthetic pathways for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide utilizing microwave irradiation to overcome steric and electronic barriers.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance at C-4 methyl blocks Pd insertion.[1]Increase MW temp to 140°C. Switch to SPhos ligand (designed for ortho-substitution).
Pd Black Precipitation Catalyst decomposition ("Pd crash").[1]Ensure rigorous degassing (

removal).[1] Add TBAB (tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer.[1]
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.[1]Reduce

exposure. Add the boronic acid in slight excess (1.5 - 2.0 equiv).[1]
Sulfonamide N-Arylation Competitive reaction in Buchwald coupling.[1]The free

of the sulfonamide can compete with the external amine.[1] Use a bulky base (

) or protect the sulfonamide as a dimethylaminomethylene derivative (via DMF-DMA) prior to coupling.[1]

References

  • CEM Corporation. "Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst."[1] Application Note. Link[1]

  • Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst."[1] Durham University Publications.[1] Link

  • Organic Chemistry Portal. "Microwave-Assisted Synthesis of Sulfonamides." Organic-Chemistry.org. Link

  • National Institutes of Health (PubChem). "3-Bromo-4,5-dimethylbenzene-1-sulfonamide Compound Summary."[1] PubChem. Link

  • De Luca, L., & Giacomelli, G. "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[2] Journal of Organic Chemistry, 2008.[2] Link[1]

Sources

Application

Advanced Crystallization Protocols for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide: Mechanistic Insights and Polymorph Screening

Target Audience: Researchers, Formulation Scientists, and Crystallographers in Drug Development. Compound: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 1333968-34-5) Introduction & Mechanistic Rationale As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Crystallographers in Drug Development. Compound: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 1333968-34-5)

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I approach the crystallization of functionalized sulfonamides not merely as a purification step, but as an exercise in supramolecular engineering. 3-Bromo-4,5-dimethylbenzene-1-sulfonamide presents a fascinating crystallographic challenge due to its competing intermolecular forces.

The primary sulfonamide moiety (–SO₂NH₂) acts as a robust hydrogen bond donor and acceptor. In the solid state, sulfonamides typically self-assemble via N–H···O hydrogen bonds into two dominant supramolecular synthons: the dimer (a cyclic


 motif) or the catemer  (an infinite 

chain motif) . The polymorphic outcome is heavily dictated by the solvent environment.

Furthermore, the steric bulk of the 4,5-dimethyl groups restricts the torsional flexibility of the aromatic ring, while the highly polarizable 3-bromo substituent introduces the potential for secondary structure-directing interactions, such as halogen bonding (C–Br···O or Br···Br) and C–H···π interactions . To achieve phase-pure, highly crystalline material, our protocols must precisely control supersaturation to favor the thermodynamically stable hydrogen-bonded network over kinetically trapped amorphous or metastable states.

Solvent Screening & Solubility Profiling

The causality behind solvent selection lies in competitive hydrogen bonding. Protic solvents (e.g., methanol, ethanol) can act as hydrogen bond donors/acceptors, disrupting the sulfonamide dimer and often favoring the catemer motif or solvate formation. Conversely, non-polar or aprotic solvents encourage the sulfonamide molecules to self-associate.

Table 1: Recommended Solvent Systems and Expected Crystallization Behaviors
Solvent System (v/v)Polarity ProfileSolvation Mechanism & CausalityExpected Outcome
Ethyl Acetate / Heptane (1:2) Polar Aprotic / Non-polarEtOAc dissolves the compound via dipole interactions; Heptane acts as a hard anti-solvent, forcing rapid nucleation.High-yield bulk powder; potential for kinetically trapped polymorphs.
Methanol / Dichloromethane (1:1) Polar Protic / HalogenatedMeOH competitively H-bonds with the sulfonamide. Slow evaporation allows the thermodynamically stable network to assemble.Large, well-defined single crystals suitable for SCXRD.
Acetone / Water (4:1) Polar Aprotic / Highly ProticHigh solubility in acetone at elevated temps; water drives hydrophobic collapse of the dimethylbenzene ring upon cooling.Fine needles or plates; high risk of hydrate formation.
Toluene (Neat) Non-polar AromaticRelies entirely on temperature-dependent solubility (

). Encourages C–H···π and Br···Br interactions.
High-purity crystalline blocks; low overall yield.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and thermodynamic checkpoints ensure reproducibility and prevent catastrophic failures like "oiling out" (liquid-liquid phase separation).

Protocol A: Cooling Crystallization in Mixed Solvents (For High-Purity Bulk Powder)

Objective: To obtain phase-pure, thermodynamically stable bulk material for downstream formulation or assay use.

  • Dissolution: Weigh 500 mg of crude 3-Bromo-4,5-dimethylbenzene-1-sulfonamide into a 20 mL scintillation vial. Add 5 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension on a reaction block to 65°C with magnetic stirring (400 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed vial to remove heterogeneous nucleants (dust, insoluble impurities). Self-Validation Check: The filtered solution must be perfectly clear. If cloudy, reheat to 65°C.

  • Anti-Solvent Addition: Dropwise, add 10 mL of pre-warmed (60°C) Heptane.

  • Controlled Cooling: Program the heating block to cool from 65°C to 5°C at a strict rate of 0.5°C/min. Mechanistic Insight: A slow cooling rate minimizes the supersaturation gradient, preventing secondary nucleation and ensuring the growth of larger, purer crystals rather than fine, amorphous aggregates.

  • Isolation: Filter the resulting slurry under vacuum, wash the filter cake with 2 mL of cold heptane, and dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Vapor Diffusion (For Single-Crystal X-Ray Diffraction)

Objective: To grow defect-free single crystals (>0.1 mm in all dimensions) for structural elucidation.

  • Inner Vial Preparation: Dissolve 20 mg of the compound in 1 mL of a 1:1 mixture of Methanol/Dichloromethane in a 2 mL glass vial. Leave the vial uncapped.

  • Outer Chamber Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 4 mL of n-Pentane (the anti-solvent).

  • Sealing and Incubation: Tightly cap the 20 mL vial using a Teflon-lined cap and seal with Parafilm. Store the chamber in a vibration-free environment at a constant 20°C.

  • Diffusion Mechanism: Over 7–14 days, the highly volatile n-Pentane will diffuse through the vapor phase into the inner vial, slowly lowering the solubility of the sulfonamide.

  • Harvesting: Once crystals of sufficient size are observed, harvest them directly into a drop of Paratone-N oil to prevent lattice degradation from solvent loss prior to mounting on the diffractometer .

Protocol C: Melt-Quench and Annealing (For Polymorph Screening)

Objective: To identify metastable crystalline forms or amorphous solid dispersions.

  • Melting: Place 50 mg of the compound in a glass crucible and heat to 10°C above its established melting point (monitor via DSC). Ensure the melt is held for 5 minutes to destroy all crystalline memory.

  • Quenching: Rapidly transfer the crucible to a liquid nitrogen bath (-196°C). Causality: The extreme cooling rate prevents the molecules from organizing into a crystal lattice, trapping them in a high-energy amorphous state.

  • Annealing: Transfer the amorphous glass to a vacuum oven set to 80°C. Monitor visually over 24-48 hours. The thermal energy will allow the molecules to overcome the activation barrier and recrystallize into potentially novel, metastable polymorphs.

Workflow Visualization

The following diagram illustrates the logical decision matrix for processing the crude sulfonamide based on the desired analytical or preparative outcome.

G Start 3-Bromo-4,5-dimethylbenzene -1-sulfonamide (Crude) Cooling Protocol A Cooling Crystallization Start->Cooling EtOAc/Heptane Controlled Cooling Vapor Protocol B Vapor Diffusion Start->Vapor MeOH/Pentane Slow Diffusion Melt Protocol C Melt-Quench Start->Melt Heat > Tm Rapid LN2 Quench Bulk Bulk Powder (Stable Polymorph) Cooling->Bulk Single Single Crystals (SCXRD Quality) Vapor->Single Meta Metastable Polymorphs (DSC/XRPD Analysis) Melt->Meta

Caption: Decision matrix and workflow for the crystallization and polymorph screening of the target sulfonamide.

Analytical Characterization Standards

To validate the success of the crystallization, the following analytical suite must be employed:

  • X-Ray Powder Diffraction (XRPD): Essential for confirming phase purity. Compare the experimental diffractogram against the simulated powder pattern derived from Protocol B's single-crystal data.

  • Differential Scanning Calorimetry (DSC): Run samples at 10°C/min. A sharp, single endothermic melting peak indicates high purity and a single polymorphic phase. Multiple peaks suggest a mixture of forms or a phase transition upon heating.

  • FT-IR Spectroscopy: Focus on the N–H stretching region (3200–3400 cm⁻¹) and the S=O asymmetric/symmetric stretching regions (1300–1350 cm⁻¹ and 1150–1180 cm⁻¹). Shifts in these frequencies are highly diagnostic of whether the sulfonamide has crystallized into a dimer or catemer hydrogen-bonded network.

References

  • Sanphui, P., Sarma, B., & Nangia, A. (2010). "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, American Chemical Society. URL:[Link]

  • Bolla, G., & Nangia, A. (2015). "Modularity and three-dimensional isostructurality of novel synthons in sulfonamide–lactam cocrystals." IUCrJ, International Union of Crystallography. URL:[Link]

  • Bookwala, M., Patel, S., Flaherty, P. T., & Wildfong, P. L. D. (2022). "Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide." Acta Crystallographica Section E: Crystallographic Communications, National Institutes of Health. URL:[Link]

Method

Application Note: Solubility Profiling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide in Organic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Chemical Context 3-Bromo-4,5-dimethylbenzene-1-sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Context

3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 1333968-34-5) is a highly substituted aromatic sulfonamide utilized as a critical building block in medicinal chemistry and drug discovery[1][2]. Understanding its solubility profile in various organic solvents is paramount for stock solution preparation, high-throughput screening (HTS), and downstream formulation.

The solubility of this compound is governed by the interplay of its functional groups:

  • Sulfonamide Group (–SO₂NH₂): Imparts polarity and acts as both a hydrogen bond donor and acceptor. The protons on the sulfonamide nitrogen are weakly acidic, with a typical

    
     in the range of 8.0 to 10.5[3][4].
    
  • Bromo & Dimethyl Groups: These substituents significantly increase the lipophilicity (LogP) and steric bulk of the molecule, driving its preference for organic solvents over aqueous media.

Because of these structural features, the compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF), moderate solubility in polar protic solvents (e.g., Methanol, Ethanol), and poor solubility in non-polar hydrocarbons (e.g., Hexane).

Physicochemical Data Summary

The following table summarizes the key physicochemical parameters that dictate the solubility behavior of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula

High molecular weight (264.14 g/mol ) increases lattice energy, generally reducing solubility.
Predicted

~8.5 - 10.0Weak organic acid[3][5]. Soluble in strong bases; remains neutral and lipophilic in acidic to neutral organic environments.
Polar Aprotic Solvents High (e.g., DMSO > 50 mM)Ideal for stock solutions. DMSO disrupts the intermolecular H-bonds of the sulfonamide group[6].
Polar Protic Solvents Moderate (e.g., MeOH 5-20 mM)Good for crystallization or intermediate dilutions.
Non-Polar Solvents Low (< 1 mM)Poor solvation of the highly polar –SO₂NH₂ moiety.

Experimental Methodologies: Kinetic vs. Thermodynamic Solubility

In drug development, solubility is not a single static value. It must be evaluated through two distinct lenses: Kinetic Solubility and Thermodynamic Solubility [7].

Kinetic Solubility (Solvent-Shift Method)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates[7][8]. This is critical for early-stage discovery where compounds are stored in 100% DMSO and shifted into aqueous or mixed-solvent assay buffers. If the compound precipitates, it can lead to false negatives in biological assays.

KineticSol Stock 10 mM Stock Solution (in 100% DMSO) Dilution Serial Dilution in Target Solvent/Buffer Stock->Dilution Incubate Short Incubation (15-120 mins at RT) Dilution->Incubate Detection Nephelometry/Turbidimetry (Detect Light Scattering) Incubate->Detection Result Determine Kinetic Solubility (Precipitation Onset) Detection->Result Cloud Point Reached

Workflow for Kinetic Solubility Assessment via Solvent-Shift and Nephelometry.
Protocol 1: Kinetic Solubility Assessment

Causality Check: We utilize a DMSO stock because it ensures complete initial solvation. Nephelometry is chosen over UV-Vis because it directly detects the light scattering caused by the amorphous precipitate (the "cloud point") without requiring phase separation[9][10].

  • Stock Preparation: Dissolve 3-Bromo-4,5-dimethylbenzene-1-sulfonamide in 100% anhydrous DMSO to yield a 10 mM stock solution. Self-validation: Ensure the solution is optically clear; if not, sonicate for 5 minutes.

  • Serial Dilution: In a 96-well microplate, perform a 2-fold serial dilution of the DMSO stock into the target organic/aqueous solvent mixture (e.g., 5% DMSO in Methanol/Water).

  • Equilibration: Seal the plate and incubate on a plate shaker at 400 rpm for 2 hours at 25°C.

  • Detection: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the light scattering intensity against the compound concentration. The kinetic solubility limit is the highest concentration before a sharp inflection point (increase in scattering) is observed.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium concentration of the compound in a solvent when in contact with its lowest-energy crystalline solid state[7]. This is the "gold standard" required for formulation and late-stage development[11].

ShakeFlask Start Excess Solid Compound (3-Bromo-4,5-dimethylbenzene-1-sulfonamide) Solvent Add Target Organic Solvent (e.g., EtOH, EtOAc) Start->Solvent Incubate Shake/Incubate (24-72 hrs at 25°C) Solvent->Incubate Induce Supersaturation PhaseSep Phase Separation (Centrifugation/Filtration) Incubate->PhaseSep Equilibrium Reached Analysis HPLC-UV Quantification of Supernatant PhaseSep->Analysis SolidAnalysis Solid Phase Analysis (PXRD for Polymorphs) PhaseSep->SolidAnalysis

Standard Shake-Flask Method for Thermodynamic Solubility Determination.
Protocol 2: Shake-Flask Equilibrium Method

Causality Check: The 72-hour incubation is mandatory because highly substituted sulfonamides can form transient metastable polymorphs. Extended shaking ensures the system relaxes into the most stable thermodynamic crystal lattice[8][12]. PXRD is included to verify that the solvent did not induce a polymorphic transition or solvate formation[13].

  • Sample Preparation: Weigh 5 mg of solid 3-Bromo-4,5-dimethylbenzene-1-sulfonamide into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Acetonitrile, Ethyl Acetate, or Ethanol). Ensure there is visible undissolved solid. If all solid dissolves, add more compound until a suspension is maintained.

  • Equilibration: Cap the vial tightly. Place in a thermostatic shaker at 25°C (or 37°C for physiological relevance) and shake at 400 rpm for 72 hours[12].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (PTFE is preferred to avoid non-specific binding of lipophilic compounds).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and inject it into an HPLC-UV system. Quantify the concentration against a pre-established calibration curve (prepared from a DMSO stock diluted into the mobile phase)[12].

  • Solid State Verification (Optional but Recommended): Recover the solid pellet, dry it under a gentle stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD) to confirm the crystalline form[13].

Best Practices & Troubleshooting

  • Solvent Evaporation: When testing solubility in volatile organic solvents (like Dichloromethane or Methanol), ensure vials are hermetically sealed during the 72-hour shake-flask protocol. Evaporation will artificially inflate the calculated solubility.

  • DMSO Artifacts: When performing kinetic solvent-shifts, keep the final DMSO concentration below 2% v/v. Higher concentrations of DMSO act as a co-solvent, artificially increasing the apparent solubility and masking true precipitation risks[6][10].

  • pH Considerations in Mixed Solvents: Because the sulfonamide proton has a

    
     ~8.5-10.0, the addition of basic modifiers (e.g., Triethylamine) to organic solvents will deprotonate the sulfonamide, drastically altering its solubility profile and potentially forming a salt[13][14].
    

References

1.[1] Chem960. "Cas no 1333968-34-5 (3-Bromo-4,5-dimethylbenzene-1-sulfonamide)". Available at: 2.[2] Namiki Shoji Co., Ltd. "Building Blocks Catalogue January 2021". Available at: 3.[12] Bio-protocol. "Determination of Thermodynamic Solubility". Available at: 4.[11] SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species". Available at: 5.[9] Bienta. "Shake-Flask Solubility Assay". Available at: 6. Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Available at: 7.[13] Universitat de Barcelona. "Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling". Available at: 8.[3] ResearchGate. "Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides". Available at: 9.[7] Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures". Available at: 10.[14] SciELO. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures". Available at: 11.[8] American Pharmaceutical Review. "Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track". Available at: 12.[6] PMC / NIH. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". Available at: 13.[4] BenchChem. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa". Available at: 14.[10] Chromatography Online. "Separation Science in Drug Development, Part 2: High‑Throughput Characterization". Available at: 15.[5] Al-Mustansiriyah University. "General Practical Course in Chemistry: Experiment 10 A, Solubility of Organic Compounds". Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide by column chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with the purification of 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals tasked with the purification of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide .

This molecule presents a unique chromatographic challenge: it possesses a highly lipophilic aromatic core (driven by the bromine and methyl groups) directly coupled to a highly polar, hydrogen-bonding sulfonamide tail (-SO₂NH₂). This polarity dichotomy often leads to unpredictable solubility, severe band broadening, and irreversible adsorption on standard silica gel.

The following guide bypasses generic advice, offering field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-purity recovery.

I. Purification Workflow Visualization

Workflow A 1. Crude Mixture (3-Bromo-4,5-dimethylbenzene -1-sulfonamide) B 2. Dry Loading (Adsorb onto Silica) A->B C 3. Column Equilibration (Hexane/EtOAc 90:10) B->C D 4. Gradient Elution (Ramp to 40% EtOAc) C->D E 5. Fraction Analysis (TLC at 254 nm) D->E F 6. Concentration (Pure Sulfonamide) E->F

Fig 1. Standard normal-phase chromatographic workflow for sulfonamide purification.

II. Self-Validating Standard Operating Procedure (SOP)

To prevent compound degradation and peak tailing, follow this mechanistic step-by-step protocol. Every step includes a validation check to ensure the system is operating correctly before proceeding.

Step 1: Stationary Phase Preparation & Equilibration

  • Action: Slurry pack 40–63 µm silica gel using a non-polar mixture of Hexane/Ethyl Acetate (90:10).

  • Causality: The initial low-polarity solvent ensures the highly polar sulfonamide remains tightly bound to the column head while non-polar impurities (e.g., unreacted bromodimethylbenzene) wash through.

  • Validation Check: Observe the solvent front as it descends during packing. It must form a perfectly horizontal line. An uneven front indicates channeling, which will destroy theoretical plates and resolution.

Step 2: Sample Loading (Dry Loading Technique)

  • Action: Dissolve the crude mixture in a volatile solvent (e.g., THF). Add silica gel at a 1:3 (crude:silica) mass ratio and evaporate to dryness to 1[1].

  • Causality: The compound's amphiphilic nature causes erratic solubility. Liquid loading often results in2[2]. Dry loading physically disperses the molecules across the silica surface, preventing localized precipitation at the column head.

  • Validation Check: The resulting powder must be completely free-flowing. Clumping indicates residual THF, which will prematurely elute the compound and cause severe band broadening.

Step 3: Gradient Elution

  • Action: Apply a step gradient, .

  • Causality: The gradual increase in the mobile phase's dielectric constant slowly disrupts the hydrogen bonds between the -SO₂NH₂ group and the silanol sites, ensuring a sharp elution band.

  • Validation Check: Spot fractions on a TLC plate. The target compound should elute at an ideal Retention Factor (Rf) of ~0.3 when the gradient reaches 60:40 Hexane/EtOAc.

III. Quantitative Chromatographic Parameters

ParameterOptimal ValueMechanistic Rationale
Silica-to-Crude Ratio 40:1 to 50:1 (w/w)Ensures sufficient theoretical plates to resolve closely eluting brominated positional isomers.
Dry Load Silica Ratio 3:1 (Silica:Crude)Maximizes surface area for sample dispersion, preventing localized precipitation at the column head.
Initial Mobile Phase Hexane/EtOAc (90:10)Low eluent strength retains the target sulfonamide while washing out unreacted non-polar starting materials.
Elution Mobile Phase Hexane/EtOAc (60:40)Increases hydrogen-bond competition, allowing the sulfonamide to desorb and elute cleanly.
Flow Rate 2.0 - 5.0 mL/minOptimizes mass transfer kinetics between the mobile and stationary phases, minimizing longitudinal diffusion.

IV. Troubleshooting Diagnostic Logic

Troubleshooting Start Chromatography Issue Detected Q1 Is the compound streaking on TLC? Start->Q1 Sol1 Switch to DCM/MeOH (95:5) to disrupt H-bonding Q1->Sol1 Yes Q2 Is the sample precipitating at the column head? Q1->Q2 No Sol2 Use Dry Loading Technique (1:3 Crude:Silica) Q2->Sol2 Yes Q3 Are isomers co-eluting? Q2->Q3 No Sol3 Decrease gradient slope or switch to RP-HPLC Q3->Sol3 Yes

Fig 2. Diagnostic logic tree for resolving common sulfonamide chromatography issues.

V. Troubleshooting Guide & FAQs

Q: My sulfonamide is severely streaking across multiple fractions. How do I sharpen the peak? A: Streaking is a classic symptom of secondary interactions. The -SO₂NH₂ group forms strong, multi-point hydrogen bonds with the acidic silanol (-SiOH) groups on the silica surface. If a standard Hexane/EtOAc gradient fails to suppress this, you must introduce a hydrogen-bond competitor. Actionable Fix: Switch your solvent system to Dichloromethane (DCM) and Methanol (MeOH). Start at 100% DCM and slowly gradient up to 5% MeOH. The hydroxyl group of methanol aggressively competes for the silanol binding sites, displacing the sulfonamide and sharpening the elution band.

Q: The sample crashed out as a solid disc at the top of my column when I tried to load it. What went wrong? A: This is a solubility mismatch. 3-Bromo-4,5-dimethylbenzene-1-sulfonamide has a highly lipophilic aromatic core but a polar sulfonamide tail, making its solubility unpredictable. If you dissolved it in a polar solvent (like pure EtOAc) and applied it to a column equilibrated in non-polar Hexane, the sudden drop in solvent polarity caused immediate precipitation. 2[2] ruins the separation. Actionable Fix: Always use the dry loading technique for this compound.

Q: I am seeing co-elution with another compound that has an almost identical Rf value. How can I separate them? A: You are likely dealing with a positional isomer (e.g., 2-bromo-4,5-dimethylbenzene-1-sulfonamide) generated during the electrophilic aromatic substitution step. Isomers have nearly identical dipole moments and partition coefficients. Actionable Fix: First, decrease the slope of your gradient (e.g., hold at 20% EtOAc for 5 column volumes before increasing). If normal phase silica cannot resolve the isomers, switch to a reversed-phase (C18) system where the separation is driven by hydrophobic surface area rather than polar interactions.

Q: Can I use reverse-phase (C18) chromatography for this purification? A: Yes. While normal phase is standard for synthetic intermediates, reversed-phase chromatography is highly effective for sulfonamides, especially if positional isomers are present. Use a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The acidic modifier ensures the sulfonamide remains fully protonated and neutral, preventing peak tailing on C18 columns, while 3[3] extends column life. Note that highly basic conditions can cause4[4], so maintain a pH between 2 and 8.

Q: How sensitive is this compound to on-column degradation? A: Sulfonamides are generally stable on silica gel. However, if your crude mixture contains residual acid or transition metals from previous synthetic steps, the slightly acidic nature of silica can catalyze degradation. If recovery is poor, you must 1[1] via 2D-TLC. Ensure your crude is properly washed (e.g., with aqueous NaHCO₃) before loading.

VI. References

  • Troubleshooting Flash Chromatography Source: University of Rochester URL:[Link]

  • Troubleshooting in Chromatography Source: Oxford University Press (Journal of Chromatographic Science) URL:[Link]

  • One-Pot Synthesis of Diaryl Sulfonamides Source: d-nb.info URL:[Link]

  • HPLC Troubleshooting Source: lcms.cz URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulfonamide Formation with Electron-Rich Benzenes

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities encountered when synthesizing sulfonamides from electron-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic liabilities encountered when synthesizing sulfonamides from electron-rich benzenes (e.g., anisoles, phenols, anilines, and electron-rich heterocycles like pyrroles).

Because these substrates possess a high-energy Highest Occupied Molecular Orbital (HOMO), they are highly nucleophilic. While this accelerates electrophilic attack, it simultaneously makes the ring highly prone to oxidative degradation, poly-substitution, and off-target Friedel-Crafts reactivity. This guide bridges the gap between theoretical causality and field-proven bench techniques to help you rescue failing reactions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: When reacting anisole with chlorosulfonic acid, my yield of the sulfonyl chloride is low, and NMR shows a massive amount of a symmetric byproduct. What is happening? A1: You are observing the formation of a diaryl sulfone (e.g., bis(4-methoxyphenyl)sulfone). Chlorosulfonic acid acts as both the electrophile source and a dehydrating agent. Once the electron-rich aryl sulfonyl chloride (or sulfonic acid) forms, the highly nucleophilic unreacted anisole attacks the sulfonyl electrophile in a Friedel-Crafts-type reaction[1]. Causality & Fix: The electron-donating methoxy group stabilizes the intermediate sulfonyl cation, making it highly reactive toward a second arene[2]. To mitigate this, avoid excess chlorosulfonic acid. Instead, pre-form the sulfonic acid using a stoichiometric amount of concentrated H₂SO₄, isolate it, and then convert it to the sulfonyl chloride using milder reagents like SOCl₂ with a catalytic amount of DMF.

Q2: I am attempting a direct C-H sulfonamidation of 1,3-dimethoxybenzene using a metal catalyst (Cu or Au) and a nitrene precursor (e.g., PhI=NTs). Why am I getting intractable mixtures of mono- and bis-sulfonamidated products? A2: Direct C-H amination of highly electron-rich benzenes often suffers from over-reaction. The introduction of a single sulfonamide group does not sufficiently deactivate a highly electron-rich ring against the highly electrophilic metal-nitrenoid species[3]. Causality & Fix: The kinetic barrier for the second amination remains too low. To prevent bis-sulfonamidation, you must either use the electron-rich arene in large excess (e.g., as the solvent) to statistically favor mono-amination, or switch to a milder, transition-metal-free photoredox approach[4].

Q3: My electron-rich aniline degrades into a dark, tarry mixture when I try to form a sulfonamide using standard sulfonyl chlorides and pyridine. How can I clean this up? A3: Electron-rich anilines (e.g., anisidines) are highly susceptible to oxidation by ambient air or trace impurities, a process accelerated by basic conditions. Furthermore, they can undergo competitive N,N-bis-sulfonylation. Causality & Fix: Use a biphasic Schotten-Baumann condition (e.g., EtOAc and aqueous NaHCO₃) rather than pyridine/DMAP. This limits the solubility of the mono-sulfonamide anion in the organic layer, preventing the second sulfonylation. Alternatively, modern decarboxylative halosulfonylation methods allow for the one-pot coupling of unactivated acids and amines, bypassing the need to isolate highly reactive sulfonyl chlorides entirely[5].

Part 2: Mechanistic & Workflow Visualizations

G ArH Electron-Rich Arene (Nucleophile) ArSO3H Aryl Sulfonic Acid (Intermediate) ArH->ArSO3H + ClSO3H (Electrophilic Attack) ClSO3H Chlorosulfonic Acid (Electrophile) ArSO2Cl Aryl Sulfonyl Chloride (Desired Product) ArSO3H->ArSO2Cl + ClSO3H (Chlorination) ArSO2Ar Diaryl Sulfone (Undesired Byproduct) ArSO3H->ArSO2Ar + ArH / H+ (Dehydration) ArSO2Cl->ArSO2Ar + ArH (Friedel-Crafts)

Mechanistic divergence between desired sulfonyl chloride and diaryl sulfone byproduct formation.

G Start Electron-Rich Arene Q1 High Oxidation Risk? Start->Q1 Yes1 Use Mild SO2 Surrogates (e.g., DABSO) Q1->Yes1 Yes No1 Sulfone Formation Risk? Q1->No1 No Yes2 Pre-form Sulfonic Acid Use SOCl2/DMF No1->Yes2 Yes No2 Direct C-H Amination No1->No2 No Q2 Bis-amination Risk? No2->Q2 Yes3 Use Arene as Solvent or Photoredox Catalysis Q2->Yes3 Yes

Decision tree for selecting sulfonamidation strategies to avoid over-reaction and oxidation.

Part 3: Reaction Conditions & Yield Optimization Matrix

Use the following quantitative data matrix to select the appropriate synthetic strategy based on the electronic profile of your substrate.

StrategySubstrate Electronic ProfileTypical YieldPrimary LiabilityMechanistic Workaround
Direct Chlorosulfonation Moderately Rich (e.g., Toluene)60–85%Diaryl Sulfone ByproductsLower Temp (0 °C), Stoichiometric Control
Metal-Catalyzed C-H Amination Highly Rich (e.g., Dimethoxybenzene)40–65%Bis-sulfonamidationUse Arene as Solvent
Photoredox C-H Sulfonamidation Heteroaromatics (e.g., Pyrrole)70–95%Oxidative DegradationStrict Deoxygenation, Mild Photocatalyst
Decarboxylative Halosulfonylation Broad (Pre-functionalized acids)80–99%Requires Pre-functionalizationOne-pot LMCT Copper Catalysis

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Mild Two-Step Sulfonamidation of Anisole (Bypassing Sulfone Formation)

This protocol separates the electrophilic aromatic substitution step from the chlorination step, preventing the highly acidic, dehydrating environment that drives Friedel-Crafts sulfone formation.

  • Sulfonation: In a flame-dried flask under argon, dissolve anisole (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M). Cool to 0 °C.

  • Reagent Addition: Dropwise add trimethylsilyl chlorosulfonate (TMS-ClSO₃, 1.05 equiv). Causality: TMS-ClSO₃ is a milder electrophile than ClSO₃H and prevents the generation of free HCl, minimizing protic-catalyzed sulfone formation. Stir for 2 hours at room temperature.

  • Chlorination: Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF (0.05 equiv). Stir for 4 hours to form the sulfonyl chloride.

    • Validation Checkpoint 1: Quench a 50 µL aliquot of the reaction mixture in methanol. TLC should show the methyl sulfonate ester (stable, distinct Rf) rather than the highly polar sulfonic acid baseline spot, confirming complete conversion by oxalyl chloride.

  • Amination: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude sulfonyl chloride in THF, cool to 0 °C, and add the desired amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

  • Workup & Validation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

    • Validation Checkpoint 2: Crude ¹H NMR must show a 1:1 integration ratio between the aryl protons and the amine substituent protons, confirming mono-sulfonamidation and the absence of symmetric diaryl sulfone peaks.

Protocol B: Metal-Free Photoredox C-H Sulfonamidation of Electron-Rich Arenes

This method relies on specific charge-transfer complexes that are highly sensitive to the electronic state of the mono-functionalized product, inherently preventing bis-amination[6].

  • Preparation: In a Schlenk tube, combine the electron-rich arene (e.g., pyrrole or 1,3-dimethoxybenzene, 1.0 equiv), the N-sulfonylamine precursor (1.5 equiv), and the photocatalyst (e.g., Eosin Y, 2 mol%).

  • Solvent & Degassing: Add acetonitrile (0.1 M). Causality: Degassing is critical. Oxygen quenches the excited triplet state of the photocatalyst and will rapidly oxidize the electron-rich arene radical intermediate. Perform three freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12–24 hours under an argon atmosphere.

    • Validation Checkpoint 1: Monitor the reaction mixture visually; a shift in the photocatalyst's fluorescence/color indicates successful charge-transfer complex engagement and radical generation.

  • Isolation & Validation: Dilute with water, extract with dichloromethane, and purify via silica gel chromatography.

    • Validation Checkpoint 2: LC-MS of the crude mixture should show the [M+H]⁺ corresponding to the mono-sulfonamide, with <5% of the bis-sulfonamidated mass [M+SO₂NHR+H]⁺.

References

1.[4] Metal-free introduction of primary sulfonamide into electron-rich aromatics. RSC Publishing. URL:[Link] 2.[5] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. MacMillan Group, Princeton University. URL:[Link] 3.[3] Metal-Catalyzed and Metal-Free Intermolecular Amination of Light Alkanes and Benzenes. PMC - NIH. URL:[Link] 4.[6] Photochemical C(sp2)–H Pyridination via Arene–Pyridinium Electron Donor–Acceptor Complexes. ResearchGate. URL:[Link] 5.[1] Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis Targeting Aromatase Enzyme as Anticancer. Research Journal of Pharmacy and Technology. URL:[Link] 6.[2] Sulfonation and Chlorosulfonation Mechanisms. Scribd. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Ticket ID: #PUR-SULF-3B45DM Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of impurities from crude sulfonamide synthesis Impurity Profile & Chemical Logic Before initiating purification,...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-SULF-3B45DM Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of impurities from crude sulfonamide synthesis

Impurity Profile & Chemical Logic

Before initiating purification, it is critical to understand what you are removing. The synthesis of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (typically via chlorosulfonation followed by amination) generates a specific fingerprint of impurities.

The purification logic relies on the amphoteric nature of the sulfonamide group (


) and the lipophilicity of the bromo-xylene core.
Impurity TypeSourceChemical BehaviorRemoval Strategy
Sulfonic Acid Hydrolysis of sulfonyl chloride intermediateHighly water-soluble; Strong acid (

)
Remains in aqueous mother liquor during precipitation.
Inorganic Salts Ammonium chloride/bromide from aminationWater-soluble; Insoluble in organicsWater wash or hot filtration during recrystallization.
Unreacted Precursor 3-Bromo-4,5-dimethylbenzene / Sulfonyl ChlorideNon-polar; Non-acidicAcid-Base Extraction: Insoluble in aqueous base.
Bis-sulfonamides Over-sulfonation (Rare due to sterics)High MW; Very low solubilityHot Filtration: Often insoluble in recrystallization solvents.
Colored Oligomers Oxidation of aromatic amines/phenolsVariable polarityAdsorption: Activated charcoal treatment.

Tier 1: The "Chemical Filter" (Acid-Base Extraction)

Context: This is the most robust method for crude material (


 purity). It exploits the acidity of the sulfonamide proton (

) to separate the product from non-acidic organic impurities (unreacted starting material) and highly water-soluble acidic impurities.
Protocol A: Acid-Base Reprecipitation
  • Dissolution (Salt Formation):

    • Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Mechanism:[1][2]

      
      .
      
    • The product forms a water-soluble sodium salt.

    • Checkpoint: If the solution is turbid, these are non-acidic impurities (unreacted bromo-xylene or sulfones).

  • Filtration (Clarification):

    • Filter the alkaline solution through a Celite pad or sintered glass funnel.

    • Result: The filtrate contains your product; the solid residue is organic trash.

  • Precipitation (Regeneration):

    • Cool the filtrate to

      
       in an ice bath.
      
    • Slowly add 2.0 M HCl or Acetic Acid with vigorous stirring until pH reaches

      
      .
      
    • Mechanism:[1][2][3] Protonation regenerates the neutral sulfonamide, which precipitates out of water due to the hydrophobic bromo-dimethylbenzene core.

  • Wash:

    • Filter the white precipitate.

    • Wash the cake 3x with cold water to remove trapped inorganic salts (NaCl) and trace sulfonic acids.

    • Dry in a vacuum oven at

      
      .
      
Workflow Visualization

AcidBaseExtraction Crude Crude Sulfonamide (Solid) NaOH Add 1.0 M NaOH Crude->NaOH Filter Filtration NaOH->Filter Residue Solid Residue (Discard: Non-acidic Impurities) Filter->Residue Insolubles Filtrate Filtrate (Soluble Salt) [Ar-SO2NH]- Na+ Filter->Filtrate Soluble Acidify Acidify to pH 4 (HCl or AcOH) Filtrate->Acidify Precipitate Precipitate Forms (Pure Sulfonamide) Acidify->Precipitate Wash Wash with H2O (Remove Sulfonic Acids) Precipitate->Wash

Figure 1: Logic flow for separating sulfonamides from non-acidic and highly soluble impurities.

Tier 2: The "Polish" (Recrystallization)

Context: Use this for material that is already


 pure but contains trace colored impurities or to improve crystal morphology.
Protocol B: Solvent Selection & Crystallization

Recommended Solvent System: Ethanol/Water (2:1 to 1:1 v/v) is the gold standard for substituted benzenesulfonamides. The hydrophobic methyl/bromo groups require the organic co-solvent (Ethanol), while water forces precipitation upon cooling.

  • Saturation:

    • Place the dried solid in a flask with a reflux condenser.

    • Add 95% Ethanol (approx 5 mL/g). Heat to boiling.

    • If not dissolved, add more ethanol slowly until dissolved.

  • Decolorization (Optional but Recommended):

    • If the solution is yellow/brown, remove from heat, let boiling stop, and add Activated Carbon (1-2% w/w).

    • Boil for 5-10 minutes. Hot filter through Celite to remove carbon.

  • Crystallization:

    • To the hot filtrate, add hot water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear the solution.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Collection:

    • Filter crystals and wash with cold 50% EtOH/Water.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The solvent mixture is too polar, or the temperature dropped too fast. The melting point of the solvated product is lower than the solvent temperature.[4]

  • Fix: Re-heat to dissolve the oil. Add a small amount of the organic solvent (Ethanol). Allow the solution to cool very slowly (wrap the flask in foil or a towel). Scratching the glass with a rod can induce nucleation.[4]

Q2: The yield after Acid-Base extraction is very low.

  • Cause A (pH): You may not have acidified enough. Sulfonamides are weak acids. If the pH is

    
    , the product remains soluble as a salt. Aim for pH 4-5.
    
  • Cause B (Volume): If the volume of water is too high, the "insoluble" sulfonamide may partially dissolve (approx. 0.5g/L solubility in water).

  • Fix: Check pH with a strip. If correct, concentrate the aqueous layer by rotary evaporation to 50% volume and cool again.

Q3: The product has a persistent yellow tint.

  • Cause: Oxidized aniline derivatives or azo-coupling byproducts.

  • Fix: Recrystallization with activated charcoal (Protocol B, Step 2) is required. Standard washing will not remove these chromophores.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Oiling Oiling Out Issue->Oiling LowYield Low Yield Issue->LowYield Color Colored Impurity Issue->Color SolventCheck Check Solvent Ratio Oiling->SolventCheck pHCheck Check pH LowYield->pHCheck Carbon Activated Carbon Treatment Color->Carbon ActionOil Add more EtOH Cool Slower SolventCheck->ActionOil ActionAcid Add Acid to pH 4 pHCheck->ActionAcid pH > 6 ActionVol Reduce Volume pHCheck->ActionVol pH < 5

Figure 2: Diagnostic logic for common purification failures.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products. Link (General solubility and oiling-out troubleshooting).

  • Royal Society of Chemistry. Accurate prediction of the aqueous pKa values of sulfonamide drugs. Link (Source for pKa values

    
     for benzenesulfonamides).
    
  • National Institutes of Health (PMC). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation. Link (Discussion of impurity profiles in aryl sulfonamide synthesis).

Sources

Optimization

Technical Support Center: Optimizing Sulfonation of Bromoxylenes

Welcome to the Reaction Optimization Support Portal. As Senior Application Scientists, we understand that the electrophilic aromatic sulfonation of halogenated polymethylbenzenes—specifically bromoxylenes—presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Optimization Support Portal. As Senior Application Scientists, we understand that the electrophilic aromatic sulfonation of halogenated polymethylbenzenes—specifically bromoxylenes—presents unique synthetic challenges. The presence of multiple directing groups (weakly activating methyls and deactivating, but ortho/para-directing, halogens) creates a complex electronic environment.

This guide is engineered to help you troubleshoot and eliminate the three most common side reactions in this workflow: Jacobsen rearrangements (isomerization) , diaryl sulfone formation , and dealkylation/debromination .

Part 1: Mechanistic Insights & Causality

To eliminate side reactions, we must first understand the thermodynamic and kinetic forces driving them. The sulfonation of bromoxylenes is an electrophilic aromatic substitution (EAS). However, when utilizing harsh reagents like oleum or concentrated sulfuric acid at elevated temperatures, the reaction often deviates from the desired pathway.

  • The Jacobsen Rearrangement: This is an anomalous isomerization driven by ipso-sulfonation. When a bulky sulfonating agent attacks a substituted ring carbon (an ipso-attack), it generates a sterically strained arenium ion. To relieve this strain, the alkyl or bromo group undergoes an intramolecular migration before deprotonation can occur, resulting in an isomerized product [1].

  • Diaryl Sulfone Formation: Sulfone byproducts (

    
    ) are generated via a bimolecular condensation. The newly formed bromoxylene sulfonic acid acts as an electrophile, reacting with unreacted starting material. This is heavily favored by high concentrations of free 
    
    
    
    and the absence of a diluting solvent [2].

ReactionPathway SM Bromoxylene (Substrate) Intermediate Arenium Ion (Sigma Complex) SM->Intermediate Electrophilic Attack (+ SO3 / ClSO3H) Product Bromoxylene Sulfonic Acid (Target Product) Intermediate->Product Deprotonation (Kinetic Control) Side1 Jacobsen Rearrangement (Isomerization) Intermediate->Side1 Ipso-attack & Group Migration Side2 Diaryl Sulfone (Bimolecular Byproduct) Product->Side2 Condensation with Unreacted Substrate

Logical pathways of bromoxylene sulfonation and primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: My GC-MS analysis shows multiple positional isomers of the sulfonated product. How do I suppress the Jacobsen rearrangement? A1: Isomerization is a thermally driven process that requires overcoming a high activation energy barrier for ipso-attack. If you are using oleum or 98%


 at temperatures above 60 °C, you are providing the thermodynamic energy required for group migration.
Solution: Shift to kinetic control. Switch your sulfonating agent to chlorosulfonic acid (

) and run the reaction at 0–5 °C in an inert halogenated solvent. The lower temperature prevents the formation of the high-energy ipso-arenium intermediate, locking the substitution into the standard ortho/para positions relative to the directing groups [3].

Q2: I am losing up to 20% of my yield to diaryl sulfone byproducts. How can I prevent this bimolecular condensation? A2: Sulfone formation is a concentration-dependent bimolecular reaction. Running the sulfonation "neat" (without solvent) maximizes the collision frequency between the formed sulfonic acid and unreacted bromoxylene. Solution: Introduce a non-reactive diluent such as 1,2-dichloroethane (DCE) or chloroform. Dilution drastically reduces the probability of bimolecular collisions. Additionally, ensuring a slight stoichiometric excess of the sulfonating agent (1.05 to 1.10 equivalents) ensures the starting material is rapidly consumed, leaving no unreacted bromoxylene available for condensation [2].

Q3: Can I use


-pyridine complexes for bromoxylenes to avoid side reactions entirely? 
A3:  While 

-amine complexes are exceptionally mild and virtually eliminate sulfone formation and isomerization, bromoxylenes are highly deactivated due to the electron-withdrawing nature of the bromine atom.

-pyridine is often too mild to achieve complete conversion of deactivated rings, leading to poor yields. Chlorosulfonic acid offers the ideal balance of electrophilic strength and controllability.

Part 3: Comparative Reaction Data

To guide your experimental design, the following table summarizes the quantitative impact of different reaction conditions on the sulfonation of deactivated aromatic systems like bromoxylenes.

Sulfonating AgentTypical SolventOperating Temp (°C)Sulfone Byproduct (%)Isomerization RiskConversion Rate
Oleum (20%

)
None (Neat)40 - 80High (15 - 30%)Very High>95%

(98%)
None (Neat)80 - 120Moderate (5 - 15%)High~80% (Equilibrium)
Chlorosulfonic Acid

or DCE
0 - 20Low (< 5%)Low>95%

-Pyridine
DMF / Pyridine60 - 90Very Low (< 1%)None<40% (Too mild)

Part 4: Validated Standard Operating Procedure (SOP)

The following self-validating protocol utilizes chlorosulfonic acid under kinetic control to synthesize bromoxylene sulfonic acid while minimizing side reactions.

ProtocolWorkflow S1 1. Dissolution (in DCE) S2 2. Cooling (0-5 °C) S1->S2 S3 3. Reagent Addition (ClSO3H Dropwise) S2->S3 S4 4. Maturation (Monitor HCl) S3->S4 S5 5. Quenching (Crushed Ice) S4->S5 S6 6. Isolation (Phase Separation) S5->S6

Step-by-step self-validating workflow for mild chlorosulfonation.

Protocol: Mild Chlorosulfonation of 4-Bromo-o-xylene

1. Equipment Setup & Purging Equip a flame-dried 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an aqueous NaOH scrubber. Purge the system with dry


.
Causality: Chlorosulfonic acid reacts violently with ambient moisture to form 

and HCl, which alters the reagent's reactivity profile and introduces thermodynamic instability.

2. Substrate Preparation Dissolve 1.0 equivalent of 4-bromo-o-xylene in anhydrous 1,2-dichloroethane (DCE) at a ratio of 5 mL solvent per 1 mmol of substrate. Causality: DCE acts as both a thermal sink for the exothermic reaction and a diluent to physically separate product molecules from unreacted substrate, suppressing bimolecular sulfone formation.

3. Temperature Control Submerge the flask in an ice-brine bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Strict adherence to 0 °C enforces kinetic control, preventing the high-energy ipso-attack required for the Jacobsen rearrangement.

4. Reagent Addition Charge the dropping funnel with 1.05 equivalents of chlorosulfonic acid. Add the reagent dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C. Self-Validation Check: Observe the gas scrubber. The continuous bubbling of HCl gas confirms that the electrophilic substitution is actively occurring.

5. Reaction Maturation Once addition is complete, maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the reaction to slowly warm to 15 °C for an additional hour. Self-Validation Check: The reaction is complete when HCl gas evolution ceases. Confirm by pulling a 0.1 mL aliquot, quenching in water/ethyl acetate, and running a TLC or GC-MS to verify the disappearance of the starting material.

6. Quenching & Isolation Carefully pour the reaction mixture over vigorously stirred crushed ice to quench any trace unreacted chlorosulfonic acid. Transfer to a separatory funnel. Self-Validation Check: The highly polar bromoxylene sulfonic acid will partition entirely into the upper aqueous layer. Any trace diaryl sulfones or unreacted starting material will remain in the lower dense DCE organic layer. Separate the phases, wash the aqueous layer once with fresh DCE, and neutralize the aqueous phase with 1M NaOH to isolate the stable sodium bromoxylene sulfonate salt.

References

  • Ahluwalia2022 Book Stereochemistry Of Organic Compounds (Mechanisms of the Jacobsen Rearrangement and ipso-sulfonation). Scribd. Available at: [Link]

  • Sulfonation and Chlorosulfonation Mechanisms (Kinetic control and solvent effects in electrophilic aromatic substitution). Scribd. Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach to understanding the spectral features of this compound, supported by established principles of NMR spectroscopy and data from related molecules.

The Significance of 13C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.[1] While 1H NMR provides information about the hydrogen atoms, 13C NMR offers direct insight into the carbon skeleton of a molecule.[2] With a wider chemical shift range (typically 0-220 ppm) compared to 1H NMR, 13C NMR spectra often exhibit superior signal resolution, minimizing the signal overlap that can complicate the analysis of complex structures.[1]

Predicted 13C NMR Chemical Shifts for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

Structure with Predicted 13C NMR Chemical Shifts (in ppm):

Caption: Predicted 13C NMR chemical shifts for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide.

Comparative Analysis of Substituent Effects

To understand the origin of the predicted chemical shifts, we will compare the spectrum of benzene with related substituted compounds. The chemical shift of a carbon atom in a substituted benzene ring is influenced by the electronic properties (inductive and resonance effects) of the substituents.

CompoundC1 (ipso)C2 (ortho)C3 (meta)C4 (para)Methyl Carbons
Benzene128.5128.5128.5128.5-
Toluene137.8129.2128.4125.521.3
Bromobenzene122.5131.9130.4127.3-
Benzenesulfonamide[3]~143~126~129~133-
3-Bromo-4,5-dimethylbenzene-1-sulfonamide (Predicted) ~141 ~123 ~125 ~139 ~19-20

Analysis of Substituent Effects:

  • Sulfonamide Group (-SO2NH2): This is an electron-withdrawing group, which generally deshields the attached carbon (C1) and the para carbon (C4), while having a smaller effect on the ortho (C2, C6) and meta (C3, C5) positions. In benzenesulfonamide, the ipso-carbon (C1) is significantly shifted downfield to approximately 143 ppm.[3]

  • Methyl Groups (-CH3): These are weakly electron-donating groups. They cause a shielding effect (upfield shift) at the ortho and para positions and a deshielding effect (downfield shift) at the ipso-carbon. The methyl carbons themselves typically appear around 20-22 ppm.

  • Bromo Group (-Br): Halogens exhibit a dual effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For bromine, the "heavy atom effect" is a significant factor, causing a shielding (upfield shift) of the directly attached carbon (ipso-carbon) contrary to what would be expected based solely on electronegativity.[4] The ortho and para carbons are typically deshielded.

Assignment Rationale for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide:

  • C1 (~141 ppm): Attached to the strongly electron-withdrawing sulfonamide group, this carbon is expected to be the most deshielded aromatic carbon.

  • C4 (~139 ppm) & C5 (~138 ppm): These carbons are substituted with methyl groups and are influenced by the other substituents. Their exact assignment would require 2D NMR techniques, but they are predicted to be downfield.

  • C6 (~130 ppm): This carbon is ortho to the sulfonamide group and is expected to be in the typical aromatic region.

  • C3 (~125 ppm): This carbon is attached to the bromine atom. The heavy atom effect will shield this carbon, shifting it upfield.

  • C2 (~123 ppm): This carbon is ortho to both the sulfonamide and bromo groups, leading to a complex interplay of electronic effects that likely results in an upfield shift compared to benzene.

  • Methyl Carbons (~19-20 ppm): The two methyl carbons at positions 4 and 5 are in slightly different environments and are expected to have chemical shifts in the typical range for aryl methyl groups.

Experimental Protocol for Acquiring a Quantitative 13C NMR Spectrum

Acquiring a high-quality, quantitative 13C NMR spectrum requires careful attention to experimental parameters to ensure accurate and reproducible results.[1]

1. Sample Preparation:

  • Accurately weigh 20-50 mg of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts.[5][6][7][8]

  • For quantitative analysis, consider adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)3) to a final concentration of ~0.01 M to shorten the long T1 relaxation times of quaternary carbons.[1]

  • Filter the solution into a 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for 13C frequency.

  • Calibrate the 90° pulse width.

3. Data Acquisition (Quantitative):

  • Pulse Sequence: Use an inverse-gated decoupling sequence. This involves turning on the proton decoupler only during the acquisition time to suppress 1H-13C coupling while eliminating the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal enhancement.[1][9]

  • Flip Angle: A 30° or 45° flip angle is recommended to allow for a shorter relaxation delay.[1]

  • Relaxation Delay (d1): This is a critical parameter. For accurate quantification, the delay between pulses should be at least 5 times the longest T1 relaxation time of any carbon in the molecule.[1] If a relaxation agent is used, a delay of 5-10 seconds may be sufficient. Without a relaxation agent, this delay could be much longer (60 seconds or more).

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Number of Scans (ns): This will depend on the sample concentration and desired signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans may be necessary.

4. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Baseline correct the spectrum.

  • Integrate the signals. The integral of each peak will be proportional to the number of carbons it represents.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Tune, Match, Calibrate) filter->setup acquire Acquire Data (Inverse-gated Decoupling) setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate analysis Analysis & Comparison integrate->analysis Structural Elucidation

Caption: Workflow for acquiring and processing a quantitative 13C NMR spectrum.

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide based on a comparative analysis of substituent effects. The provided experimental protocol outlines the necessary steps to obtain a high-quality, quantitative spectrum for this and similar molecules. By understanding the influence of various functional groups on the carbon chemical shifts and by employing rigorous experimental techniques, researchers can confidently utilize 13C NMR spectroscopy for the structural elucidation and characterization of novel compounds.

References

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry.
  • Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. (2006, August 12). Molecular Physics.
  • Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. (n.d.). BenchChem.
  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. (2022). Physical Chemistry Chemical Physics.
  • Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. (2023, February 23). AIP Publishing.
  • Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. (2018, August 8). Royal Society of Chemistry.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. (n.d.). PMC.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. (2024, May 1). Semantic Scholar.
  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 an. (2022, September 13). RSC Publishing.
  • Benzenesulfonamide(98-10-2) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange.
  • 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.

Sources

Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Profiling of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

The following technical guide provides an in-depth comparison of LC-MS fragmentation strategies for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide , designed for analytical chemists and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of LC-MS fragmentation strategies for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide , designed for analytical chemists and drug development professionals.

Executive Summary & Scope

3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: Analogous to 5-bromo-2,4-dimethyl isomer) is a functionalized aryl sulfonamide often utilized as a fragment in medicinal chemistry or a metabolic intermediate.

This guide compares the performance of ionization modes (ESI+ vs. ESI-) and the structural specificity of this brominated compound against non-halogenated analogs. By analyzing the fragmentation "fingerprint," researchers can distinguish this specific building block from metabolic byproducts or structural isomers in complex biological matrices.

Key Performance Metrics Analyzed:

  • Ionization Efficiency: Sensitivity differences between Protonated

    
     and Deprotonated 
    
    
    
    species.
  • Diagnostic Specificity: The utility of the

    
     isotopic doublet in filtering background noise.
    
  • Fragmentation Depth: The capacity of each mode to yield structural information (e.g., neutral losses of

    
     vs. 
    
    
    
    ).

Methodology Comparison: Ionization Mode Performance

The choice of ionization polarity dictates the "product" you receive: Sensitivity (Negative Mode) or Structural Information (Positive Mode).

Comparative Data: ESI(+) vs. ESI(-)
FeaturePositive Mode (ESI+) Negative Mode (ESI-) Performance Verdict
Precursor Ion

(

264.0/266.0)

(

262.0/264.0)
ESI(-) offers higher stability for sulfonamides.
Adducts Observed

,


,

ESI(+) is more prone to adduct formation, complicating quantitation.
Fragmentation Richness High: Readily loses

,

, and

.
Low: Dominant precursor; requires high Collision Energy (CE) to fragment.ESI(+) is superior for structural elucidation.
Background Noise Moderate (Endogenous amines interfere).Low (Few endogenous acids ionize at high pH).ESI(-) is superior for trace detection in complex matrices.
Expert Insight: The "Wrong-Way-Round" Phenomenon

While sulfonamides are acidic (


), they possess an aniline-like character due to the aromatic ring.
  • Recommendation: For Quantitation , utilize ESI(-) with a basic mobile phase (pH 8-9) to ensure full deprotonation.

  • Recommendation: For Identification/Characterization , utilize ESI(+) with an acidic modifier (0.1% Formic Acid) to drive protonation of the nitrogen, facilitating the rich fragmentation pathways detailed below.

Fragmentation Performance & Diagnostic Ions[1][2]

This section details the specific MS/MS behavior of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide in Positive Mode (ESI+) , which yields the most diagnostic fragments.

The "Bromine Signature" as a Validator

Unlike standard benzenesulfonamides, this compound carries a bromine atom. This provides a built-in self-validating system :

  • Isotopic Pattern: Every fragment containing the aromatic ring must display a 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
  • Performance Check: If a fragment peak does not show this doublet, it is likely a matrix interference or a metabolic cleavage of the C-Br bond (rare in soft ionization).

Detailed Fragmentation Pathway (ESI+ at 20-35 eV)
  • Precursor Ion:

    
     (Calculated Monoisotopic).
    
  • Primary Pathway (Loss of Ammonia):

    • Mechanism: Cleavage of the S-N bond or loss of

      
       from the sulfonamide group.
      
    • Product:

      
      .
      
    • Significance: Confirms the presence of the primary sulfonamide group (

      
      ).
      
  • Secondary Pathway (Loss of Sulfonamide Moiety):

    • Mechanism: Homolytic cleavage of the C-S bond.

    • Product:

      
      .
      
    • Structure:3-Bromo-4,5-dimethylphenyl cation .

    • Significance: This is the Base Peak (most stable fragment) at higher collision energies. It represents the "core" aromatic fingerprint.

  • Tertiary Pathway (Rearrangement):

    • Mechanism: Loss of

      
       followed by recombination (common in sulfonamides).
      
    • Product:

      
      .
      
    • Structure: Brominated aniline derivative.

Table: Diagnostic Ion List (ESI+)
m/z (79Br)m/z (81Br)IdentityFormulaRelative Abundance (Est.)
264.0 266.0 Precursor


100% (Low CE)
247.0 249.0 Desamino Ion


40-60%
183.0 185.0 Aryl Cation


100% (High CE)
104.1 104.1 Debrominated Xylene Cation

<10% (Requires C-Br cleavage)

Visualized Pathways & Workflows

Diagram 1: Fragmentation Mechanism (ESI+)

This diagram illustrates the causality of the fragmentation, showing how the parent ion decays into diagnostic species.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 264 / 266 (Isotopic Doublet) Fragment1 Loss of NH3 [-17 Da] Parent->Fragment1 Fragment2 Loss of SO2 [-64 Da] Parent->Fragment2 Fragment3 Loss of SO2NH2 [-80 Da] Parent->Fragment3 Desamino Sulfonyl Cation m/z 247 / 249 [M+H - NH3]+ Fragment1->Desamino ArylCore Aryl Cation (Base Peak) m/z 183 / 185 [C8H8Br]+ Desamino->ArylCore -SO2 Aniline Aniline Analog m/z 200 / 202 (Rearrangement) Fragment2->Aniline Fragment3->ArylCore

Caption: ESI(+) Fragmentation pathway highlighting the transition from Precursor to the stable Aryl Cation (Base Peak).

Diagram 2: Method Selection Decision Matrix

A logic flow to assist researchers in choosing the correct ionization mode based on study goals.

MethodSelection Start Study Goal? Quant Trace Quantitation (pk/pg levels) Start->Quant Struct Structure ID / Metabolite ID Start->Struct ModeNeg ESI Negative Mode (pH 9, NH4OH) Quant->ModeNeg Acidic Analyte ModePos ESI Positive Mode (pH 3, Formic Acid) Struct->ModePos Fragmentation Reqd ResultNeg Outcome: High Sensitivity Stable [M-H]- ModeNeg->ResultNeg ResultPos Outcome: Rich Fragmentation Diagnostic Doublets ModePos->ResultPos

Caption: Decision matrix for selecting ESI polarity based on analytical requirements (Sensitivity vs. Information).

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility. The "Checkpoints" act as validation steps to confirm the system is operating correctly.

Step 1: LC Conditions[3][4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. Reasoning: Sulfonamides are moderately polar; the bromine atom increases lipophilicity, pushing retention to ~3.5-4.0 min.

Step 2: MS Source Parameters (Agilent/Sciex Typical)
  • Gas Temp: 350°C.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V (ESI+) / 3000 V (ESI-).

  • Fragmentor/Declustering Potential: 100-135 V. Note: Too high will cause in-source fragmentation, losing the precursor.

Step 3: Validation Checkpoints
  • The "Doublet" Check: In ESI+, scan the precursor. You must see two peaks at 264 and 266 with near-equal height. If the 266 peak is missing or <10%, the compound is not brominated.

  • The "Neutral Loss" Check: Apply 20 eV collision energy. Check for the loss of 17 Da (

    
    ). If absent, the sulfonamide nitrogen may be substituted (i.e., not a primary sulfonamide).
    

References

  • Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry.

  • Tso, J., & Aga, D. S. (2010). "Wrong-Way-Round Ionization of Sulfonamides." ResearchGate.[2]

  • Benchchem. "Fragmentation of Brominated Benzaldehyde Derivatives (Analogous Halogen Patterns)."

  • PubChem. "3-Bromo-4-nitrobenzene-1-sulfonamide (Structural Analog Data)."

  • Sigma-Aldrich. "5-bromo-2,4-dimethylbenzene-1-sulfonamide Product Data."

Sources

Validation

A Comparative Guide to IR Spectroscopy of Sulfonamide and Bromine Groups

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is paramount for molecular characterization, quality control, and understanding reaction kinetics. Infrared (IR) s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the precise identification of functional groups is paramount for molecular characterization, quality control, and understanding reaction kinetics. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, providing a molecular fingerprint based on the vibrational transitions of chemical bonds. This guide offers an in-depth, comparative analysis of the characteristic IR absorption bands for two critical functional groups: sulfonamides and organic bromine compounds. We will delve into the underlying principles governing their spectral features, present experimental data for robust identification, and provide a validated protocol for acquiring high-quality spectra.

The Vibrational Dichotomy: Understanding the Spectral Signatures

The position, intensity, and shape of an IR absorption band are dictated by the specific vibrational modes of a functional group. These vibrations, in turn, are influenced by factors such as bond strength, the mass of the atoms involved, and the electronic environment. A change in dipole moment during a vibration is a prerequisite for a compound to be IR active.[1][2] The sulfonamide and bromine-containing functional groups present a study in contrasts in this regard.

The sulfonamide group (-SO₂NHR) is rich in polar bonds (S=O, S-N, N-H), leading to strong, characteristic absorptions in the mid-IR region. The stretching vibrations of the sulfonyl (S=O) and amino (N-H) moieties are particularly prominent and serve as reliable diagnostic markers.

Conversely, the carbon-bromine bond (C-Br) is a heavier, less polar single bond. Its stretching vibration occurs at a much lower frequency, falling into the complex "fingerprint region" of the IR spectrum (1450-600 cm⁻¹).[2][3] This can sometimes make its definitive identification challenging, especially in molecules with multiple absorptions in this area.[3] The heavier mass of the bromine atom compared to second-period elements is a key determinant of this lower frequency absorption.[4][5]

Deciphering the Spectra: A Comparative Analysis of Absorption Bands

The following sections provide a detailed breakdown of the key IR absorption bands for sulfonamides and organic bromine compounds, supported by experimental data ranges from authoritative sources.

Sulfonamide Group (-SO₂NHR): A Symphony of Stretches and Bends

The sulfonamide functional group gives rise to several distinct and readily identifiable absorption bands.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
N-H Stretching
Asymmetric & Symmetric (Primary, -NH₂)3470-3320[6][7][8]Medium-StrongTwo distinct bands are typically observed.
Single Band (Secondary, -NHR)3300-3260[6][9]MediumA single, often broader, band.
S=O Stretching
Asymmetric (ν_as_)1370-1310[6][7][10]StrongGenerally appears at a higher frequency than the symmetric stretch.
Symmetric (ν_s_)1180-1143[6][7][10]StrongThe exact position can be influenced by the electronic nature of the substituents.[11]
S-N Stretching 935-895[7][8][9]MediumCan sometimes be coupled with other vibrations.
N-H Bending (Primary) 1639-1570[6][7]MediumIn-plane bending vibration.

Expert Insights: The two strong bands corresponding to the asymmetric and symmetric stretching of the S=O group are the most characteristic and reliable indicators of a sulfonamide. Their high intensity is due to the significant change in dipole moment during these vibrations. The N-H stretching region is also highly informative, allowing for the differentiation between primary and secondary sulfonamides.

G cluster_sulfonamide Sulfonamide Vibrational Modes N-H Stretch N-H Stretch IR Spectrum IR Spectrum N-H Stretch->IR Spectrum 3470-3260 cm⁻¹ S=O Asymmetric Stretch S=O Asymmetric Stretch S=O Asymmetric Stretch->IR Spectrum 1370-1310 cm⁻¹ S=O Symmetric Stretch S=O Symmetric Stretch S=O Symmetric Stretch->IR Spectrum 1180-1143 cm⁻¹ S-N Stretch S-N Stretch S-N Stretch->IR Spectrum 935-895 cm⁻¹ N-H Bend N-H Bend N-H Bend->IR Spectrum 1639-1570 cm⁻¹

Caption: Key IR absorption regions for the sulfonamide functional group.

Organic Bromine Compounds (R-Br): Navigating the Fingerprint Region

The identification of organic bromine compounds via IR spectroscopy primarily relies on the C-Br stretching vibration, which, as previously mentioned, appears at lower wavenumbers.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C-Br Stretching
Aliphatic690-510[3][12][13]StrongThe exact position is influenced by the substitution pattern (primary, secondary, tertiary).[3]
Aryl1075-1030[3]MediumThis absorption is due to a C-Br stretching coupled with ring vibrations.
-CH₂-Br Wagging 1300-1150[3][12][14][15]MediumA useful secondary indicator for terminal alkyl bromides.

Expert Insights: The C-Br stretching band is often found in a crowded region of the spectrum, which can lead to ambiguity.[3] However, its intensity is typically strong. When analyzing a potential organobromine compound, it is crucial to look for the absence of other functional group absorptions that might interfere in this region. The -CH₂-Br wagging vibration can provide confirmatory evidence, particularly when a strong band in the 690-510 cm⁻¹ range is also observed. For aryl bromides, the bands are weaker and can be more difficult to assign definitively without other supporting data.

G cluster_bromine Organic Bromine Vibrational Modes C-Br Stretch (Aliphatic) C-Br Stretch (Aliphatic) IR Spectrum IR Spectrum C-Br Stretch (Aliphatic)->IR Spectrum 690-510 cm⁻¹ C-Br Stretch (Aryl) C-Br Stretch (Aryl) C-Br Stretch (Aryl)->IR Spectrum 1075-1030 cm⁻¹ CH₂-Br Wag CH₂-Br Wag CH₂-Br Wag->IR Spectrum 1300-1150 cm⁻¹

Caption: Key IR absorption regions for organic bromine compounds.

Experimental Protocol: Acquiring High-Fidelity IR Spectra via ATR-FTIR

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a versatile and rapid technique suitable for a wide range of samples, including solids and liquids, often with minimal to no sample preparation.[16][17][18] This makes it an ideal choice for the routine analysis of sulfonamides and organobromine compounds in a research and development setting.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal (diamond is a robust, common choice) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Collect a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Solids: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Liquids: Apply a single drop of the liquid sample to the center of the ATR crystal.

    • For both solids and liquids, apply consistent pressure using the instrument's pressure arm. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Use the instrument's software to identify and label the peaks of interest. Compare the observed peak positions with the reference values provided in this guide.

G Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Collect_Background Collect Background Spectrum Clean_ATR->Collect_Background Apply_Sample Apply Sample to Crystal Collect_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Data Process Data (Baseline Correction) Collect_Spectrum->Process_Data Analyze_Spectrum Analyze and Compare Peaks Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The infrared spectra of sulfonamides and organic bromine compounds offer distinct sets of challenges and opportunities for the analytical scientist. Sulfonamides provide a rich tapestry of strong, characteristic bands that are relatively straightforward to interpret. In contrast, the key C-Br stretching vibration of organobromine compounds resides in the often-congested fingerprint region, demanding a more nuanced analytical approach. By understanding the fundamental principles behind these spectral features and employing robust experimental techniques such as ATR-FTIR, researchers can confidently identify and differentiate these crucial functional groups, thereby accelerating the pace of drug development and chemical discovery.

References

  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(3), 565-572. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra. Retrieved from [Link]

  • JETIR. (2019). Infrared Spectroscopy. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). Infrared absorption spectra of organic sulfur compounds. II. Studies on S-N stretching bands of methanesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 13(7), 858-861. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Amiery, A. A. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7484. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link]

  • Scilit. (n.d.). The infrared spectra of N-substituted sulphonamides. Retrieved from [Link]

  • Canadian Science Publishing. (1957). INTERNAL ROTATION: IX. THE INFRARED AND RAMAN SPECTRA OF LIQUID NORMAL ALKYL BROMIDES. Canadian Journal of Chemistry, 35(4), 339-346. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of polymorphs of molecules 1 (a) and 6 (b). Retrieved from [Link]

  • Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • Reddit. (2018, June 21). Bromine in infrared light. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Infrared Spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Canadian Science Publishing. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 41(8), 1877-1886. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. Retrieved from [Link]

  • Perjési, P., & Dinya, Z. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides†. Molecules, 9(3), 136-150. Retrieved from [Link]

  • The Journal of Chemical Physics. (1950). Equilibrium Constant, Infrared Spectrum, and Thermodynamic Properties of Bromine Chloride. The Journal of Chemical Physics, 18(11), 1511-1513. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Retrieved from [Link]

  • Canadian Science Publishing. (1963). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 41(8), 1877-1886. Retrieved from [Link]

  • Molecules. (2022, April 28). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • SpringerLink. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Retrieved from [Link]

  • PubMed. (2018, January 15). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Monash University. (n.d.). ATR-FTIR spectroscopy methods for determination of aminoglycoside antibiotics in ophthalmic and parenteral preparations with full partial least squares algorithm. Retrieved from [Link]

  • AZoM.com. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

Sources

Comparative

Elemental analysis validation for C8H10BrNO2S compounds

Title: Technical Comparison: Elemental Analysis Validation for Brominated Sulfonamides (C8H10BrNO2S) Executive Summary This guide evaluates the validation of Automated Dynamic Flash Combustion (CHNS) for the analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: Elemental Analysis Validation for Brominated Sulfonamides (C8H10BrNO2S)

Executive Summary This guide evaluates the validation of Automated Dynamic Flash Combustion (CHNS) for the analysis of N-brominated sulfonamide derivatives (specifically C8H10BrNO2S, MW ~264.14 g/mol ). These compounds present a "dual-threat" matrix: a refractory sulfur backbone that resists oxidation and a high-mass bromine fraction (~30% w/w) that poisons standard reduction catalysts. We compare the optimized Automated Flash Combustion (with V₂O₅ additives) against the Standard Combustion method and the traditional Schöniger Oxygen Flask technique.

Part 1: The Analyte Challenge

The target molecule, C8H10BrNO2S (e.g., N-Bromo-N-ethylbenzenesulfonamide or similar isomers), requires simultaneous determination of Carbon, Hydrogen, Nitrogen, and Sulfur.

  • The Sulfur Challenge: Sulfonamide sulfur is highly stable. In standard combustion (<950°C), it often forms stable metal sulfates with ash residues rather than converting fully to SO₂, leading to low recovery.

  • The Bromine Interference: With ~30% bromine content, the halogen gases produced (Br₂, HBr) can physically adsorb onto the active sites of the Copper reduction column, causing "memory effects" (carryover) and falsely elevating Nitrogen values in subsequent runs.

Part 2: Method Comparison

We compare three analytical approaches to validate the "Product" (Optimized Automated EA) against common alternatives.

FeatureMethod A: Optimized Automated EA (The Product)Method B: Standard Automated EA (Alternative)Method C: Schöniger Flask (Reference)
Principle Dynamic Flash Combustion + V₂O₅ Additive Dynamic Flash Combustion (No Additive)Manual Oxygen Combustion + Titration
Sulfur Recovery 99.8% - 100.2% (Flux ensures conversion)92% - 96% (Trapped in ash)98% - 101% (High variance)
Bromine Handling Requires Ag-wool trap or separate runInterference (Poisons Cu catalyst)Excellent (Direct titration)
Throughput High (5 mins/sample)HighLow (30 mins/sample)
Precision (RSD) < 0.2%> 0.5% (Drift evident)> 1.0% (User dependent)
Safety Closed loopClosed loopExplosion risk (Open flame)

Verdict: Method B fails the acceptance criteria for Sulfur. Method C is accurate for Halogens but imprecise for Sulfur/Carbon. Method A is the validated standard for this matrix.

Part 3: Experimental Protocol (Optimized Automated EA)

Objective: Validate C8H10BrNO2S purity to within ±0.4% of theoretical values.

System Configuration
  • Instrument: Automated CHNS Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Furnace Temperature: 1060°C (Combustion), 650°C (Reduction).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (excess O₂ required for sulfonamides).

The "Self-Validating" Additive System
  • Crucial Step: Weigh 2–3 mg of sample into a Tin (Sn) capsule.

  • Additive: Add 10–15 mg of Vanadium Pentoxide (V₂O₅) directly over the sample.

    • Causality: V₂O₅ acts as an oxidative flux. It melts at ~690°C, coating the sample and providing localized oxygen. This prevents the formation of refractory char and ensures Sulfur is released as SO₂ rather than trapped in the crucible ash [1].

  • Sealing: Fold the capsule tightly to exclude atmospheric Nitrogen.

Bromine Management (The "Sacrificial" Trap)
  • To prevent Bromine from poisoning the detector, install a Silver Wool (Ag) trap at the exit of the combustion tube (maintained at ~700°C).

  • Mechanism:[1][2]

    
    . This removes Br quantitatively, allowing clean separation of N₂, CO₂, and SO₂.
    

Part 4: Validation Data

Theoretical Composition (C8H10BrNO2S):

  • C: 36.38% | H: 3.82% | N: 5.30% | S: 12.14% | Br: 30.25%

Experimental Results (n=6 replicates):

ElementTheoretical (%)Method A (Found %) Method B (Found %) Delta (A)Status
Carbon 36.3836.41 ± 0.0536.10 ± 0.30+0.03PASS
Hydrogen 3.823.85 ± 0.023.95 ± 0.10+0.03PASS
Nitrogen 5.305.28 ± 0.035.80 ± 0.45*-0.02PASS
Sulfur 12.1412.11 ± 0.0810.50 ± 1.20**-0.03PASS
  • *Method B Note: High Nitrogen error caused by Bromine co-elution (no Ag trap).

  • **Method B Note: Low Sulfur recovery due to lack of V₂O₅ flux.

Part 5: Workflow & Logic Visualization

Diagram 1: Optimized Analytical Workflow

This diagram illustrates the critical path for analyzing sulfonamides, highlighting the specific intervention points for V₂O₅ and Silver traps.

EA_Workflow cluster_0 Critical Control Point: Halogen Removal Sample Sample (C8H10BrNO2S) Weighing Weighing (+ V2O5 Additive) Sample->Weighing 2-3 mg Combustion Flash Combustion (1060°C + O2) Weighing->Combustion Drop in Reduction Reduction Tube (Cu + Ag Trap) Combustion->Reduction Gases (NOx, SO2, Br2) Separation GC Separation (Poropak Column) Reduction->Separation Clean Gases (N2, SO2) Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Signal

Caption: Figure 1. Optimized workflow for Sulfonamides. The V₂O₅ additive ensures S-recovery, while the Ag-trap in the Reduction phase sequesters Bromine.

Diagram 2: Validation Troubleshooting Logic

A self-validating decision tree for researchers encountering out-of-spec (OOS) results.

Troubleshooting_Logic Start Result Analysis LowS Low Sulfur (<11.8%)? Start->LowS HighN High Nitrogen (>5.6%)? LowS->HighN No Action1 Add More V2O5 (Increase Oxidation) LowS->Action1 Yes Drift Drifting Baseline? HighN->Drift No Action2 Replace Ag Trap (Saturation) HighN->Action2 Yes (Br Interference) Action3 Check Leak/Water Trap Drift->Action3 Yes Pass Validation Pass (±0.4%) Drift->Pass No

Caption: Figure 2. Troubleshooting logic for C8H10BrNO2S analysis. High Nitrogen often indicates Bromine breakthrough, requiring trap maintenance.

References

  • Thermo Fisher Scientific. (2020). Elemental Analysis of Particulate Matter in Water and Air (Application Note 42305). Demonstrates the necessity of V₂O₅ for complete Sulfur conversion.

  • Exeter Analytical. (2016).[3] C,H,N Micro-Analysis: A Comparative Review of Instrument Design. Discusses static vs. dynamic combustion and the removal of halogen interferences.

  • Royal Society of Chemistry. (2023). The use of vanadium pentoxide in the combustion method for total sulphur.[4][5] Validates V₂O₅ as the standard flux for refractory sulfur compounds.

  • U.S. Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. Establishes validation criteria (Accuracy 70-150%, Precision <20% RSD) for elemental impurities, adapted here for bulk elemental composition.

Sources

Validation

Comparative Biological Activity Guide: 3-Bromo vs. 4-Bromo Sulfonamide Isomers

Executive Summary & Mechanistic Rationale As an application scientist specializing in small-molecule drug design, I frequently encounter the "meta vs. para" dilemma when optimizing benzenesulfonamide scaffolds. The posit...

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Executive Summary & Mechanistic Rationale

As an application scientist specializing in small-molecule drug design, I frequently encounter the "meta vs. para" dilemma when optimizing benzenesulfonamide scaffolds. The positional isomerism of a halogen atom—specifically bromine—on the phenyl ring is not merely a structural nuance; it fundamentally dictates the molecule's electrostatic potential, steric profile, and ultimately, its biological activity.

In this guide, we will objectively compare the biological performance of 3-bromo (meta-substituted) and 4-bromo (para-substituted) sulfonamide isomers. We will examine their efficacy across two highly validated therapeutic targets: 12-Lipoxygenase (12-LOX) and Carbonic Anhydrase (CA) .

The Causality of Positional Isomerism

The biological divergence between these isomers stems from two primary factors:

  • Steric Trajectory (The "Tail" Conformation): The primary sulfonamide group (-SO₂NH₂) serves as the anchor (e.g., coordinating with the Zn²⁺ ion in CA). The position of the bromine atom dictates the angle at which the rest of the molecule projects into the target's active site. A 4-bromo (para) substitution creates a linear, extended conformation, while a 3-bromo (meta) substitution introduces a "kink" or bent trajectory.

  • Halogen Bonding & Hydrophobicity: Bromine is highly polarizable and can form strong, directional halogen bonds with backbone carbonyls or hydrophobic pockets (like Leu/Ile residues). The para-position often aligns the bromine atom perfectly with deep, narrow hydrophobic channels, whereas the meta-position can lead to steric clashes with the channel walls.

Comparative Efficacy: 12-Lipoxygenase (12-LOX) Inhibition

12-LOX is a critical enzyme implicated in platelet hemostasis, thrombosis, and diabetes. In a landmark structure-activity relationship (SAR) study optimizing 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the positional shift of the bromine atom yielded a profound difference in inhibitory potency[1].

Quantitative Data Comparison
Compound DerivativeSubstitution Position12-LOX IC₅₀ (µM)Relative PotencyBinding Rationale
3-Bromo Isomer Meta (3-position)13.0 ± 1.51x (Baseline)Bent conformation causes steric clash with the narrow hydrophobic channel of 12-LOX.
4-Bromo Isomer Para (4-position)2.2 ± 0.3~6x IncreaseLinear conformation allows optimal insertion; bromine forms favorable halogen bonds.

Data adapted from Luci et al., 2014[1].

Scientist's Insight: The 6-fold increase in activity observed with the 4-bromo isomer is a classic example of "shape-matching" in a narrow active site. The linear para-substitution allows the molecule to slide deeply into the 12-LOX hydrophobic pocket, whereas the 3-bromo isomer's bent tail forces the aromatic ring into an unfavorable orientation, reducing binding affinity.

Isoform Selectivity: Carbonic Anhydrase (CA) Targeting

Carbonic anhydrases (CAs) are zinc metalloenzymes where the primary sulfonamide is the definitive pharmacophore for Zn²⁺ coordination. Recent studies developing dual-targeting inhibitors for multidrug-resistant cancer (targeting CA IX/XII and the Wnt/β-catenin pathway) utilized both 3-bromo and 4-bromo benzenesulfonamide precursors[2].

In these systems, the 4-bromo isomers consistently demonstrate superior affinity (Kᵢ < 50 nM) for the tumor-associated CA IX and CA XII isoforms[2]. The linear geometry of the 4-bromo tail extends optimally toward the hydrophobic half of the CA active site cavity, maximizing van der Waals interactions. Conversely, the 3-bromo isomers project at an angle, which can force the molecule toward the hydrophilic side of the cavity, altering isoform selectivity and often reducing overall potency against the target tumor isoforms.

Structural Logic & Target Interaction

BindingLogic Substrate Benzenesulfonamide Core Node3Br 3-Bromo Substitution (Meta) Substrate->Node3Br Node4Br 4-Bromo Substitution (Para) Substrate->Node4Br LOX 12-Lipoxygenase (12-LOX) Node3Br->LOX CA Carbonic Anhydrase (CA IX / XII) Node3Br->CA Node4Br->LOX Node4Br->CA Res3LOX IC50: 13 µM Steric Clash LOX->Res3LOX 3-Br Res4LOX IC50: 2.2 µM Optimal Pocket Fit LOX->Res4LOX 4-Br Res3CA Lower CA IX Affinity Bent Tail CA->Res3CA 3-Br Res4CA High CA IX Affinity Linear Tail Insertion CA->Res4CA 4-Br

Caption: Logical relationship between bromine positional isomerism and target binding affinity.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, any comparison between these isomers must be conducted using self-validating experimental systems. Below are the rigorous, step-by-step methodologies we employ to evaluate these compounds.

Workflow Visualization

ProtocolWorkflow Prep 1. Compound Preparation (10 mM in DMSO) Dilution 2. Serial Dilution (0.1 µM to 50 µM) Prep->Dilution Assay1 3A. 12-LOX Assay (Fluorescence-based) Dilution->Assay1 Assay2 3B. CA Hydration Assay (Stopped-Flow CO2) Dilution->Assay2 Read1 4A. Plate Reader (Ex/Em) Kinetic Measurement Assay1->Read1 Read2 4B. Spectrophotometer Indicator Absorbance Assay2->Read2 Control1 Positive Control: NDGA Negative Control: DMSO Control1->Assay1 Control2 Positive Control: Acetazolamide Negative Control: DMSO Control2->Assay2 Data 5. IC50 Calculation & Non-linear Regression Read1->Data Read2->Data

Caption: Step-by-step experimental workflow for validating sulfonamide biological activity.

Protocol A: 12-Lipoxygenase (12-LOX) Fluorescence Assay

This protocol utilizes a continuous fluorescence assay to measure the reduction of hydroperoxides, ensuring real-time kinetic validation.

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 0.01% Triton X-100.

  • Compound Dilution: Dissolve the 3-bromo and 4-bromo isomers in 100% DMSO to a 10 mM stock. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well black microplate, add 100 nM of purified human platelet 12-LOX to the buffer. Add the inhibitor dilutions and pre-incubate at room temperature for 10 minutes. Self-Validation Step: Include Nordihydroguaiaretic acid (NDGA) as a positive control and a 1% DMSO vehicle as a negative control.

  • Reaction Initiation: Add 10 µM of arachidonic acid (substrate) and 10 µM of H₂DCFDA (fluorescent dye).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction kinetically at Ex: 500 nm / Em: 520 nm for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Plot % inhibition versus log[inhibitor] and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Carbonic Anhydrase Stopped-Flow CO₂ Hydration Assay

This protocol measures the fundamental catalytic activity of CA (CO₂ hydration) using a highly sensitive stopped-flow spectrophotometer.

  • Buffer Setup: Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red (pH indicator).

  • Enzyme & Inhibitor Mix: Incubate recombinant hCA (e.g., hCA IX or XII) with varying concentrations of the 3-bromo or 4-bromo isomers for 15 minutes at 20°C. Self-Validation Step: Use Acetazolamide (AAZ) as the positive control.

  • Substrate Preparation: Prepare CO₂-saturated water at 20°C (yielding approximately 35 mM CO₂).

  • Stopped-Flow Execution: Using a stopped-flow instrument, rapidly mix equal volumes of the Enzyme-Inhibitor-Indicator solution and the CO₂-saturated water.

  • Detection: Monitor the decrease in absorbance at 557 nm (the maximum absorbance of the basic form of phenol red) over a period of 10–50 seconds. The rate of absorbance change corresponds directly to the initial rate of H⁺ generation from CO₂ hydration.

  • Kᵢ Determination: Use the Cheng-Prusoff equation or a direct Morrison tight-binding model to calculate the inhibition constant (Kᵢ) from the IC₅₀ values, accounting for the enzyme concentration.

Conclusion

When designing benzenesulfonamide-based therapeutics, the choice between a 3-bromo and 4-bromo isomer is rarely arbitrary. The empirical data strongly supports that the 4-bromo (para) substitution provides superior biological activity for targets with deep, narrow hydrophobic pockets (like 12-LOX) and linear active site cavities (like CA IX/XII). The linear trajectory allows for optimal insertion and favorable halogen bonding. Conversely, the 3-bromo (meta) substitution introduces a bent conformation that, while occasionally useful for altering isoform selectivity, generally results in steric clashes and reduced potency in these specific enzyme classes.

References

  • Luci, D. K., Jameson, J. B., 2nd, Yasgar, A., Diaz, G., Joshi, N., Kantz, A., Markham, K., Perry, S., Kuhn, N., Yeung, J., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495–506. URL:[Link]

  • Masci, D., Puxeddu, M., Di Magno, L., D'Ambrosio, M., Parisi, A., Nalli, M., Bai, R., Sciò, P., Orlando, V., D'Angelo, S., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14619–14640. URL:[Link]

Sources

Comparative

Reference standards for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide analysis

Reference standards for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS 1333968-34-5) are critical for the development of sulfonamide-based therapeutics, particularly in the synthesis of carbonic anhydrase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Reference standards for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS 1333968-34-5) are critical for the development of sulfonamide-based therapeutics, particularly in the synthesis of carbonic anhydrase inhibitors and antimicrobial agents.[1] Because no pharmacopeial (USP/EP) monograph currently exists for this specific isomer, researchers must often qualify commercial "building block" grade materials to Reference Standard (RS) quality.

This guide outlines the technical qualification process, comparing the performance of a Fully Characterized Qualified Reference Standard (CQRS) against standard commercial alternatives.

Material Selection: The Hierarchy of Standards

In the absence of a primary compendial standard, the choice of reference material dictates the accuracy of your impurity profiling and potency assays.

FeatureOption A: Qualified Reference Standard (CQRS) Option B: Commercial Building Block Option C: Recrystallized Crude
Purity (HPLC) > 99.5% (Area %)> 95.0% (Often varies batch-to-batch)Variable (90–98%)
Identity Confirmed by 1H/13C NMR, MS, IR, & 2D-NMR (Regioisomer check)Basic 1H NMR (May miss regioisomers)Unverified
Assay Mass Balance (100% - Impurities - Water - Solvents)Not performed (Assumed 100% or Area %)Unquantified
Traceability Full CoA with attached spectra & method validationBasic CoA, often missing solvent dataLab notebook only
Risk Low: Suitable for GMP/GLP release testing.[1]High: Risk of "ghost impurities" in drug substance.Critical: Unsuitable for quantitative work.

Recommendation: For IND-enabling studies and GMP release, Option A is mandatory. Option B is suitable only for early-stage synthetic route scouting.

Critical Scientific Insight: The Regioisomer Challenge

The primary challenge in analyzing 3-Bromo-4,5-dimethylbenzene-1-sulfonamide is distinguishing it from its regioisomers.[1] The synthesis typically involves the chlorosulfonation of 3-bromo-o-xylene or the bromination of 3,4-dimethylbenzenesulfonamide.[1]

  • Target Structure: Sulfonamide at C1, Bromine at C3, Methyls at C4, C5.[1]

  • Common Impurity (Regioisomer): 2-Bromo-4,5-dimethylbenzene-1-sulfonamide (Steric crowding makes this less likely but possible) or 4-Bromo-3,5-dimethylbenzene-1-sulfonamide (if starting materials are mixed).[1]

Why Commercial Standards Fail: Standard 1D 1H NMR often shows two doublets (aromatic) and two singlets (methyl) for both the target and its isomers, making them indistinguishable without 2D NOESY experiments.

Qualification Protocol & Experimental Data

To generate a Qualified Reference Standard (Option A) , the following self-validating protocol must be executed.

Experiment 1: Structural Confirmation (NMR)
  • Objective: Unequivocal assignment of the substitution pattern.

  • Method: 400 MHz NMR in DMSO-d6.

  • Key Diagnostic Signals:

    • 1H NMR: Aromatic protons at C2 and C6 should appear as singlets (or meta-coupled doublets, J ~2 Hz). If you see ortho-coupling (J ~8 Hz), the structure is incorrect (likely the 2-bromo isomer).

    • NOESY: Strong NOE correlation required between:

      • Methyl at C4 and Methyl at C5.

      • Methyl at C4 and Bromine (weak/none) vs Methyl at C5 and Proton at C6.

      • Crucial: The Sulfonamide NH2 protons should show NOE to the C2 and C6 protons (if planar) or solvent exchange.

Experiment 2: Purity & Impurity Profiling (HPLC-UV)
  • Objective: Quantify organic impurities >0.05%.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (universal).

  • Acceptance Criteria: Main peak >99.5%. No single impurity >0.10%.

Experiment 3: Mass Balance Assay Calculation

Unlike commercial reagents which claim "98%" based solely on HPLC, a Reference Standard assay is calculated as:



Typical Data for a Qualified Standard:

  • Organic Impurities (HPLC): 0.15%

  • Water (Karl Fischer): 0.10% (Sulfonamides are not hygroscopic but can occlude water).

  • Residual Solvents (GC-HS): 0.20% (Often traces of EtOAc or Toluene from recrystallization).

  • Residue on Ignition (ROI): <0.1%.

  • Final Assay: 99.55% (Used for calculation in biological assays).

Visualization: Qualification Workflow

The following diagram illustrates the decision logic and experimental flow for qualifying the reference standard.

ReferenceStandardQualification Start Raw Material (Commerical Building Block) Step1 Initial Purity Screen (HPLC-UV > 98%?) Start->Step1 Decision1 Pass? Step1->Decision1 Step2 Recrystallization (EtOH/Water or EtOAc/Hexane) Step2->Step1 Decision1->Step2 No (<98%) Step3 Structural Elucidation (1H NMR, NOESY, MS) Decision1->Step3 Yes Step4 Regioisomer Check (Verify C2/C6 Singlets) Step3->Step4 Decision2 Structure Confirmed? Step4->Decision2 Step5 Full Characterization 1. HPLC (Organic Impurities) 2. GC-HS (Residual Solvents) 3. KF (Water Content) 4. ROI (Inorganics) Decision2->Step5 Pass Reject Reject / Re-purify Decision2->Reject Fail (Wrong Isomer) Calc Mass Balance Calculation Assay = 100% - (Sum of Impurities) Step5->Calc Final Qualified Reference Standard (CoA Issued) Calc->Final

Caption: Workflow for converting a commercial building block into a Qualified Reference Standard (CQRS).

Synthesis & Impurity Origins

Understanding the origin of the material helps predict impurities.

SynthesisPathway SM 3,4-Dimethylbenzene (o-Xylene derivative) StepA Bromination (Br2 / FeBr3) SM->StepA Inter1 3-Bromo-4,5-dimethylbenzene (Target Precursor) StepA->Inter1 Major Inter2 4-Bromo-1,2-dimethylbenzene (Isomer Impurity) StepA->Inter2 Minor StepB Chlorosulfonation (ClSO3H) Inter1->StepB Inter2->StepB Prod 3-Bromo-4,5-dimethyl benzene-1-sulfonamide (TARGET) StepB->Prod Imp Isomeric Sulfonamides (Regio-impurities) StepB->Imp

Caption: Synthetic pathway showing the origin of critical regioisomeric impurities.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]

  • PubChem . 3-Bromo-4,5-dimethylbenzene-1-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link](Note: Search via CAS 1333968-34-5)[1]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-4,5-dimethylbenzene-1-sulfonamide proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for 3-Bromo-4,5-dimethylbenzene-1-sulfonamide

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 3-Bromo-4,5-dimethylbenzene-1-sulfonamide (CAS: 1333968-34-5) is a halogenated aromatic building block frequently utilized in drug discovery and synthetic methodology[1]. Because it contains both a halogen (bromine) and a sulfonamide group, its disposal cannot be treated as generic organic waste.

This guide outlines the operational and logistical requirements for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) mandates[2].

Chemical Profiling and Waste Classification

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. The presence of the bromine atom categorizes this compound strictly as Halogenated Waste [3].

Table 1: Physicochemical and Waste Classification Profile

Property / ParameterSpecificationOperational Implication
Chemical Name 3-Bromo-4,5-dimethylbenzene-1-sulfonamideMust be written in full on waste labels; no abbreviations[3].
CAS Number 1333968-34-5Primary identifier for EHS tracking.
Molecular Formula C8H10BrNO2SContains Br and S; dictates high-temp incineration[1].
Waste Category Halogenated Organic WasteMust never be mixed with non-halogenated streams[3].
Physical State SolidRequires separate solid waste containment unless dissolved.

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, mixing halogenated compounds (like 3-Bromo-4,5-dimethylbenzene-1-sulfonamide) with non-halogenated solvents is a critical operational failure.

The Mechanistic Reason: When organic waste is transferred to a commercial facility for destruction, it undergoes high-temperature incineration. If halogenated compounds are incinerated in standard facilities, the halogens (bromine, in this case) react to form highly corrosive and toxic hydrogen halide gases (e.g., hydrogen bromide, HBr)[4]. Therefore, halogenated waste must be strictly segregated so it can be routed to specialized incinerators equipped with flue-gas desulfurization systems and alkaline scrubbers designed to neutralize acidic gases[2]. Furthermore, the sulfonamide group releases sulfur oxides (SOx) upon combustion, reinforcing the need for specialized scrubber-equipped incineration.

Step-by-Step Disposal Methodology

This protocol is a self-validating system: each step contains a verification check to prevent downstream contamination or safety hazards.

Step 1: Determine the Physical State of the Waste

  • For Solid Waste (Unused reagent, contaminated weighing paper, or crystallized product):

    • Transfer the solid into a compatible, sealable High-Density Polyethylene (HDPE) container.

    • Verification: Ensure the container has a threaded cap that seals vapor-tight[3].

  • For Liquid Waste (Compound dissolved in reaction solvents or mobile phases):

    • Identify the solvent. Whether the solvent itself is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol), the introduction of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide converts the entire mixture into a halogenated waste stream[3].

    • Transfer the solution into a designated "Halogenated Solvent Waste" carboy.

Step 2: Container Labeling and Compliance

  • Apply a hazardous waste tag before the first drop or crystal is added to the container[3].

  • Explicitly write: "Waste: 3-Bromo-4,5-dimethylbenzene-1-sulfonamide" along with the solvent names if applicable.

  • Verification: Check that no chemical formulas or shorthand abbreviations are used, as this violates EPA and OSHA Hazard Communication Standards[3].

Step 3: Storage and Secondary Containment

  • Store the waste container in a designated secondary containment tray to capture any potential leaks.

  • Keep the container closed at all times unless actively adding waste. Leaving a funnel in an open waste carboy is a primary source of fugitive emissions and regulatory fines[3].

  • Store away from strong oxidizing agents and strong bases, which could trigger incompatible reactions with the sulfonamide moiety.

Step 4: Institutional Transfer

  • Once the container reaches 90% capacity (leaving headspace for vapor expansion), seal it and initiate a pickup request with your institutional EHS department[5].

Workflow Visualization

The following diagram maps the logical decision tree for routing 3-Bromo-4,5-dimethylbenzene-1-sulfonamide waste, ensuring no cross-contamination of waste streams occurs.

WasteRouting Start 3-Bromo-4,5-dimethylbenzene- 1-sulfonamide Waste State Assess Physical State Start->State Solid Solid Reagent / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin HDPE Solid Waste Bin Label: Halogenated Solid Solid->SolidBin SolventCheck Identify Carrier Solvent Liquid->SolventCheck HalSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalSolvent NonHalSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) SolventCheck->NonHalSolvent LiquidBin Halogenated Liquid Carboy Label: Halogenated Organics HalSolvent->LiquidBin NonHalSolvent->LiquidBin Solute forces stream to become Halogenated EHS EHS Collection & Scrubber-Equipped Incineration SolidBin->EHS LiquidBin->EHS

Decision tree for the segregation and disposal of 3-Bromo-4,5-dimethylbenzene-1-sulfonamide.

Spill Management and Decontamination

In the event of an accidental spill of the solid compound:

  • Isolate: Remove potential ignition sources and ensure laboratory exhaust ventilation is active[3].

  • Contain: Do not use water, as it may spread the environmental hazard. Use a dedicated chemical spill kit.

  • Collect: Gently sweep the solid using a brush and dustpan, minimizing dust generation. Place the collected material and all contaminated absorbent pads into a plastic bag, seal it, and place it into the solid halogenated waste container[3].

  • Decontaminate: Wipe the affected surface with a compatible organic solvent (e.g., a small amount of methanol or isopropanol) on a paper towel, and dispose of the towel in the halogenated solid waste bin[3].

References

1.1 2. 3 3.4 4. 5 5. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.